molecular formula C4H5NOS.ClH<br>C4H6ClNOS B045219 Methylisothiazolinone hydrochloride CAS No. 26172-54-3

Methylisothiazolinone hydrochloride

货号: B045219
CAS 编号: 26172-54-3
分子量: 151.62 g/mol
InChI 键: SJXPQSRCFCPWQQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

MIT is used to study the effects of tyrosine phosphorylation on focal adhesion kinase (FAK) activity in the development of neural axons and dendrites. 2-Methyl-4-isothiazolin-3-one Hydrochloride is an isothiazolinone based biocide and preservative used in personal care products. 2-Methyl-4-isothiazolin-3-one is also used for controlling microbial growth in water-containing solution.>

属性

IUPAC Name

2-methyl-1,2-thiazol-3-one;hydrochloride
Source PubChem
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InChI

InChI=1S/C4H5NOS.ClH/c1-5-4(6)2-3-7-5;/h2-3H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXPQSRCFCPWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2682-20-4 (Parent)
Record name Methylisothiazolinone hydrochloride
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DSSTOX Substance ID

DTXSID1040740
Record name 2-Methyl-3-isothiazolone hydrochloride
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Molecular Weight

151.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26172-54-3
Record name 2-Methyl-4-isothiazolin-3-one hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylisothiazolinone hydrochloride
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Record name 3(2H)-Isothiazolone, 2-methyl-, hydrochloride (1:1)
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Record name 2-Methyl-3-isothiazolone hydrochloride
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Record name 2-methyl-2H-isothiazol-3-one hydrochloride
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Record name 2-METHYL-4-ISOTHIAZOLIN-3-ONE HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methylisothiazolinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylisothiazolinone (MIT or MI), a potent, broad-spectrum biocide, is the active ingredient in formulations often stabilized as methylisothiazolinone hydrochloride for enhanced solubility. Its primary mechanism of action relies on a rapid and irreversible covalent modification of critical protein thiols, leading to widespread enzyme inhibition and swift microbial cell death. Secondary mechanisms, particularly in eukaryotic cells, involve the induction of oxidative stress, mitochondrial dysfunction, and activation of specific signaling pathways leading to apoptosis or necrosis. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for research and development professionals.

Core Molecular Mechanism of Action: Thiol Inactivation

The fundamental antimicrobial activity of methylisothiazolinone stems from the chemistry of its isothiazolinone ring. The electron-deficient sulfur atom is highly susceptible to nucleophilic attack, primarily from the thiol groups (-SH) of cysteine residues within microbial proteins.[1][2]

This interaction proceeds via a covalent binding mechanism, resulting in the formation of a stable disulfide bond and the opening of the isothiazolinone ring.[1][2] This effectively inactivates the protein. Because cysteine residues are crucial for the catalytic activity and structural integrity of a vast array of enzymes, this multi-target mechanism confers broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4][5]

Key cellular processes are rapidly halted due to the non-specific inactivation of essential enzymes, including those involved in:

  • Respiration and ATP Synthesis: Disruption of metabolic energy production.[1][3]

  • Nucleic Acid Replication: Halting of cell division and proliferation.[3]

This process leads to a rapid cessation of microbial growth within minutes, followed by cell death.[2][3]

Thiol_Inactivation cluster_0 Mechanism MIT Methylisothiazolinone (MI) Inactive_Protein Inactive Protein (Disulfide Bond) MIT->Inactive_Protein Covalent Modification of Thiol Group Protein Bacterial Protein with Cysteine Residue (-SH) Protein->Inactive_Protein Cell_Death Microbial Cell Death Inactive_Protein->Cell_Death Disruption of Respiration, ATP Synthesis, etc.

Caption: Covalent modification of protein thiols by Methylisothiazolinone.

Secondary Mechanisms in Eukaryotic Cells

In addition to its primary antimicrobial action, methylisothiazolinone exhibits distinct cytotoxic effects on eukaryotic cells through secondary mechanisms, including the induction of oxidative stress and the activation of specific cell death pathways.

Oxidative Stress and Apoptosis in Keratinocytes

In human keratinocytes, exposure to isothiazolinones triggers a cascade of events initiated by the generation of Reactive Oxygen Species (ROS).[6] This oxidative stress is a key mediator of the observed cytotoxicity. The sequence of events is as follows:

  • ROS Generation: An early event following exposure.[6]

  • Mitochondrial Effects: Initial hyperpolarization of the mitochondrial membrane potential is observed.[6]

  • Caspase Activation: This is followed by the activation of initiator caspase-8 and executioner caspases-3 and -9.[6]

  • Apoptosis: The cascade culminates in programmed cell death (apoptosis) at low concentrations, while higher concentrations lead to necrosis.[6]

Pre-treatment with antioxidants like N-acetyl-L-cysteine can completely protect the cells from these cytotoxic effects, confirming the central role of ROS in this pathway.[6]

Apoptosis_Pathway MIT Methylisothiazolinone (MI) ROS ↑ Reactive Oxygen Species (ROS) MIT->ROS Induces Mito Mitochondrial Membrane Hyperpolarization ROS->Mito Early Event Casp8 Caspase-8 Activation Mito->Casp8 Followed by Casp9 Caspase-9 Activation Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Neurotoxicity_Pathway MIT Methylisothiazolinone (MI) ERK p44/42 ERK Activation MIT->ERK Requires Zinc Intracellular Zinc (Zn2+) Zinc->ERK NADPH_Ox NADPH Oxidase Activation ERK->NADPH_Ox ROS ↑ ROS Generation NADPH_Ox->ROS DNA_Damage DNA Damage ROS->DNA_Damage PARP PARP Overactivation DNA_Damage->PARP Death Neuronal Cell Death PARP->Death Depletes NAD+/ATP Experimental_Workflow A Initial Screening: MIC & Cytotoxicity (IC50) Assays B Investigation of Cellular Effects A->B C ROS Measurement (DCFH-DA Assay) B->C D Apoptosis vs. Necrosis (Annexin V / PI Assay) B->D E Pathway-Specific Analysis C->E D->E F Western Blot for Key Signaling Proteins (e.g., p-ERK) E->F G Enzyme Inhibition Assays (e.g., Dehydrogenases) E->G H Mechanism of Action Elucidation F->H G->H

References

"synthesis pathway of Methylisothiazolinone hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis Pathway of Methylisothiazolinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methylisothiazolinone (MIT) hydrochloride, a potent biocide used extensively in various industrial and commercial applications. This document details the key chemical reactions, experimental protocols, and quantitative data to support research, development, and manufacturing activities.

Introduction

Methylisothiazolinone (MIT), chemically known as 2-methyl-4-isothiazolin-3-one, is a heterocyclic organic compound widely recognized for its broad-spectrum antimicrobial properties.[1][2] It is effective against bacteria, fungi, and algae, making it a valuable preservative in cosmetics, personal care products, paints, adhesives, and industrial water treatment solutions.[1][2][3] The hydrochloride salt of Methylisothiazolinone (MIT HCl) is a common intermediate in its synthesis and is often the form in which the compound is isolated before being formulated into final products.[4][5]

This guide focuses on the prevalent industrial synthesis routes, which primarily involve the cyclization of sulfur-containing precursors through chlorination. The most common starting materials are N,N'-dimethyl-3,3'-dithiodipropionamide and N-methyl-3-mercaptopropionamide.[2][5]

Core Synthesis Pathways

The industrial production of this compound typically follows one of two main pathways, both culminating in the formation of the isothiazolinone ring structure.

Pathway 1: From N,N'-dimethyl-3,3'-dithiodipropionamide

This is a widely used industrial method that involves the chlorination and cyclization of N,N'-dimethyl-3,3'-dithiodipropionamide.[2][6] The reaction proceeds by breaking the disulfide bond and forming the heterocyclic ring.

G A N,N'-dimethyl-3,3'-dithiodipropionamide C This compound A->C Chlorination & Cyclization B Chlorinating Agent (e.g., Cl2, SO2Cl2) B->C D Organic Solvent (e.g., Chloroform, Ethyl Acetate) D->C E Catalyst (optional, e.g., KI) E->C

Caption: Synthesis of MIT HCl from N,N'-dimethyl-3,3'-dithiodipropionamide.

Pathway 2: From N-methyl-3-mercaptopropionamide

An alternative route involves the direct chlorination of N-methyl-3-mercaptopropionamide (MMPA).[5][7] This method is also employed in industrial settings and offers a more direct synthesis from the thiol precursor.

G A N-methyl-3-mercaptopropionamide (MMPA) C This compound A->C Chlorination B Chlorinating Agent (e.g., Cl2) B->C D Halogenated Solvent (e.g., Monochlorobenzene) D->C

Caption: Synthesis of MIT HCl from N-methyl-3-mercaptopropionamide.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various patented and published synthesis methods.

Table 1: Synthesis of this compound from N,N'-dimethyl-3,3'-dithiodipropionamide

ParameterValueReference
Starting Material N,N'-dimethyl-3,3'-dithiodipropionamide[4][8]
Chlorinating Agent Chlorine (Cl₂) or Sulfuryl Chloride (SO₂Cl₂)[4][8]
Solvent Chloroform, Dichloromethane, Ethyl Acetate[3][4][8]
Catalyst Potassium Iodide (KI) or DMF[3][4]
Reactant Ratio (Cl₂ : Starting Material) 0.12:1 (first stage), 0.75:1 (second stage)[4]
Reactant Ratio (SO₂Cl₂ : Starting Material) 0.9:1[8]
Temperature 10-15°C (first stage), 35-45°C (second stage), 60-65°C (third stage)[4]
Reaction Time 3-5 min (first stage), 10-20 min (second stage), 3-5 min (third stage)[4]
Yield 92%[4]
Purity >99.99% (MIT), <40 ppm (CMIT)[4]

Table 2: Synthesis of this compound from N-methyl-3-mercaptopropionamide

ParameterValueReference
Starting Material N-methyl-3-mercaptopropionamide (MMPA)[5][7]
Chlorinating Agent Chlorine (Cl₂)[5][7]
Solvent Halogenated solvent (e.g., monochlorobenzene), Ethyl Acetate[5][7]
Reactant Concentration 50-80% MMPA in solvent[7]
Temperature 0-20°C[5]
Reaction Time 1-2 hours (stirring post-addition)[5]
Yield 80%[5]
Purity 99.6% (MIT HCl), 0.4% (CMIT)[5]

Experimental Protocols

The following are detailed experimental protocols derived from the available literature.

Protocol 1: Continuous Synthesis from N,N'-dimethyl-3,3'-dithiodipropionamide

This protocol is based on a continuous production method described in a patent, designed for high-volume manufacturing.[4]

Workflow Diagram:

G cluster_prep Premixing cluster_reaction Tubular Reactor Stages cluster_workup Workup A N,N'-dimethyl-3,3'-dithiodipropionamide D Premix Tank A->D B Chloroform B->D C DMF C->D E Stage 1 10-15°C Cl2 Addition D->E F Stage 2 35-45°C Cl2 Addition E->F G Stage 3 60-65°C F->G H Gas-Liquid Separator (Remove HCl) G->H I Cooling & Centrifugation H->I J Washing (Chloroform) I->J K Neutralization & Purification J->K L Final Product: 50% MIT aq. solution K->L

Caption: Experimental workflow for continuous synthesis of MIT.

Methodology:

  • Premixing: N,N'-dimethyl-3,3'-dithiodipropionamide, chloroform, and N,N-dimethylformamide (DMF) are mixed in a weight ratio of 1:4:0.2 in a premix tank.[4]

  • First-Stage Chlorination: The mixture is pumped into a first-stage tubular reactor. Chlorine gas is introduced at a molar ratio of 0.12:1 relative to the starting material. The temperature is maintained at 10-15°C, with a residence time of 3-5 minutes.[4]

  • Second-Stage Chlorination: The reaction mixture proceeds to a second-stage tubular reactor where more chlorine is added at a molar ratio of 0.75:1. The temperature is raised to 35-45°C using a hot water jacket, and the residence time is 10-20 minutes.[4]

  • Third-Stage Reaction: The mixture then enters a third-stage reactor, where the temperature is maintained at 60-65°C for 3-5 minutes to complete the reaction.[4]

  • Separation and Isolation: The output from the reactor system enters a gas-liquid separator to remove hydrogen chloride. The solution is then cooled, and the precipitated product is isolated by centrifugation.[4]

  • Purification: The crude this compound is washed with a small amount of chloroform.[4]

  • Final Product Formulation: The purified hydrochloride salt is neutralized, followed by layering, distillation, and formulation to yield a 50% aqueous solution of Methylisothiazolinone.[4]

Protocol 2: Batch Synthesis from N-methyl-3-mercaptopropionamide

This protocol describes a batch process for the synthesis of MIT HCl, which is suitable for laboratory-scale and flexible production.[5]

Methodology:

  • Solution Preparation: Prepare a mixed solution by blending N-methyl-3-mercaptopropionamide and an organic solvent (e.g., dichloromethane) in a weight ratio of 1:2 to 1:5.[5]

  • Catalyst Addition: Add an alkali metal iodide catalyst (e.g., potassium iodide) to the solution. The weight ratio of the catalyst to the starting material should be between 0.1:1 and 1:1.[5]

  • Cooling: Cool the reaction mixture to a temperature between 0-20°C.[5][9]

  • Halogenation: Add a halogenating agent (e.g., chlorine gas) to the cooled mixture. The molar ratio of the halogenating agent to the starting material should be in the range of 2:1 to 3:1.[5][9]

  • Reaction: Maintain the temperature and stir the mixture for 1-2 hours.[5][9]

  • Isolation: Filter the reaction mixture to collect the solid product, which is this compound.[5]

  • Washing: Wash the isolated solid with the organic solvent used in the reaction (e.g., dichloromethane).[5]

  • Neutralization: Neutralize the this compound with a base (e.g., 10% sodium bicarbonate solution) to a pH of 5.0-7.0 to obtain the final Methylisothiazolinone product, typically as an aqueous solution.[5]

Conclusion

The synthesis of this compound is a well-established industrial process with multiple viable pathways. The choice between a continuous process using N,N'-dimethyl-3,3'-dithiodipropionamide and a batch process with N-methyl-3-mercaptopropionamide depends on factors such as production scale, desired purity, and available equipment. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for professionals in the chemical and pharmaceutical industries, enabling a deeper understanding and optimization of the synthesis of this important biocide.

References

An In-depth Technical Guide to Methylisothiazolinone Hydrochloride (CAS No. 26172-54-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylisothiazolinone hydrochloride (MIT HCl), with the Chemical Abstracts Service (CAS) number 26172-54-3, is the hydrochloride salt of 2-methyl-4-isothiazolin-3-one (MIT). It is a potent, broad-spectrum biocide and preservative widely utilized across various industries, including cosmetics, personal care products, paints, and industrial water treatment. Its efficacy against a wide range of bacteria, fungi, and algae makes it a valuable agent for preventing microbial contamination and product degradation.[1][2][3] However, its utility is paralleled by significant concerns regarding its toxicological profile, most notably its potent skin-sensitizing properties, which have led to regulatory restrictions on its use. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis, mechanism of action, applications, and a detailed summary of its toxicological data. It also includes illustrative experimental protocols and signaling pathways to provide a deeper understanding for the scientific community.

Chemical and Physical Properties

This compound is a white solid at room temperature.[2] It is the salt form of Methylisothiazolinone (MIT), which enhances its solubility in aqueous formulations.[2] The compound is characterized by its isothiazolinone heterocyclic structure, which is central to its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 26172-54-3[4][5][6]
Molecular Formula C₄H₅NOS·HCl[5]
Molecular Weight 151.61 g/mol [5][6]
Appearance White solid[2]
Melting Point 165-170 °C[6]
Density 1.55 g/cm³[5][6]
Solubility High water solubility[2]
log K_ow (Octanol-Water Partition Coefficient) -0.5 (for MIT)[2]
IUPAC Name 2-methyl-1,2-thiazol-3-one;hydrochloride
Synonyms 2-Methyl-4-isothiazolin-3-one HCl, MIT hydrochloride[5]

Synthesis

The synthesis of this compound typically involves the cyclization of an N-methyl-3-mercaptopropionamide derivative. A common industrial method involves the reaction of N,N'-dimethyl-3,3'-dithiodipropionamide with a halogenating agent, such as chlorine, in an organic solvent.[7][8] The resulting product is this compound, which can then be neutralized to obtain the free base, Methylisothiazolinone.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation based on described industrial processes.[3][7][8]

Materials:

  • N,N'-dimethyl-3,3'-dithiodipropionamide

  • Organic solvent (e.g., chloroform, ethyl acetate)[7][8]

  • Chlorine gas

  • Alkali metal iodide catalyst (e.g., potassium iodide) (optional, to improve purity and yield)[3][7]

  • 10% Sodium bicarbonate solution

Procedure:

  • N,N'-dimethyl-3,3'-dithiodipropionamide is dissolved in an organic solvent. An alkali metal iodide catalyst may be added at this stage.[7]

  • The solution is cooled to a temperature between 10-20°C.[7]

  • Chlorine gas is bubbled through the solution over a period of approximately 2 hours while maintaining the temperature.[7]

  • The reaction is allowed to continue with stirring for an additional hour after the chlorine addition is complete.[7]

  • The resulting solid product, this compound, is isolated by filtration.[7]

  • The filter cake is washed with the organic solvent and dried.[7]

  • For conversion to the free base (MIT), the hydrochloride salt is neutralized with a 10% sodium bicarbonate solution to a pH of 5.0-7.0.[7]

Diagram: Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product start1 N,N'-dimethyl-3,3'-dithiodipropionamide step1 Dissolution & Cooling (10-20°C) start1->step1 start2 Organic Solvent (e.g., Chloroform) start2->step1 start3 Chlorine Gas step2 Chlorination (2 hours) start3->step2 step1->step2 step3 Insulation Reaction (1 hour) step2->step3 step4 Filtration step3->step4 step5 Washing & Drying step4->step5 product This compound step5->product

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action

The biocidal activity of this compound is primarily attributed to the electrophilic nature of the sulfur atom in the isothiazolinone ring. This allows it to react with nucleophilic residues in microbial cells, particularly the thiol groups of cysteine residues in proteins.[9]

Key Steps in the Antimicrobial Mechanism:

  • Cellular Uptake: MIT penetrates the microbial cell wall and membrane.

  • Thiol-Reactive Chemistry: The sulfur atom in the isothiazolinone ring undergoes a nucleophilic attack by thiol groups (-SH) present in essential enzymes and proteins.[9]

  • Enzyme Inhibition: This reaction leads to the formation of disulfide bonds, causing irreversible inhibition of key metabolic enzymes involved in processes such as respiration and glycolysis.

  • Disruption of Cellular Function: The widespread enzyme inhibition disrupts critical cellular functions, leading to growth inhibition and ultimately cell death.

Diagram: Antimicrobial Mechanism of Action

G cluster_cell Microbial Cell mit_ext Methylisothiazolinone (MIT) mit_int MIT inside cell mit_ext->mit_int Cellular Uptake inhibited_enzyme Inhibited Enzyme (disulfide bond) mit_int->inhibited_enzyme Reacts with enzyme Essential Enzyme (with -SH group) enzyme->inhibited_enzyme Thiol Oxidation cell_death Cell Death inhibited_enzyme->cell_death Disruption of Metabolism

Caption: The antimicrobial mechanism of Methylisothiazolinone targeting thiol-containing enzymes.

Applications

This compound is extensively used as a preservative and biocide in a wide array of products.[1][10] It is often used in combination with 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in a 3:1 ratio, commercially known as Kathon™.[1][10][11]

Table 2: Major Applications of this compound

IndustryApplication
Personal Care & Cosmetics Preservative in shampoos, conditioners, lotions, sunscreens, and other rinse-off and leave-on products.[1][2]
Paints & Coatings In-can preservative to prevent microbial degradation of water-based paints and coatings.[1][10]
Industrial Water Treatment Control of slime-forming bacteria, fungi, and algae in cooling towers, pulp and paper mills, and other industrial process waters.[1][10]
Adhesives & Sealants Preservation of latex adhesives and other water-based formulations.[10][11]
Household Products Preservative in liquid detergents, fabric softeners, and cleaning solutions.

Toxicology and Safety

The toxicological profile of this compound is a critical aspect of its use. While it is an effective biocide, it also presents several hazards to human health and the environment.

Human Health Hazards

The most significant human health concern associated with Methylisothiazolinone is its potential to cause allergic contact dermatitis.[2][4][11] It is a potent skin sensitizer.[4] Other hazards include corrosivity to skin and eyes, and acute toxicity via oral, dermal, and inhalation routes.[11][12][13]

Table 3: Summary of Toxicological Data for Methylisothiazolinone (parent compound)

EndpointSpeciesValueClassificationReference
Acute Oral LD50 Rat105.7 - 274.6 mg/kgToxic if swallowed[14]
Acute Dermal LD50 Rat242 mg/kgToxic in contact with skin[14]
Acute Inhalation LC50 (4h) Rat0.11 - 0.33 mg/LFatal if inhaled
Skin Irritation/Corrosion RabbitCorrosiveCauses severe skin burns[14]
Eye Irritation/Damage RabbitCorrosiveCauses serious eye damage[13]
Skin Sensitization Guinea Pig / MouseSensitizerMay cause an allergic skin reaction[10]
Ecotoxicological Hazards

Methylisothiazolinone is very toxic to aquatic life, with long-lasting effects.[12][15][16]

Table 4: Ecotoxicity Data for Methylisothiazolinone

EndpointSpeciesValueReference
LC50 (96h) Bluegill sunfish (Lepomis macrochirus)0.3 mg/L[12]
Cellular and Molecular Toxicology

Recent research has begun to elucidate the molecular mechanisms underlying the toxicity of Methylisothiazolinone in mammalian cells. Studies have shown that it can:

  • Induce apoptosis and inflammatory responses in human bronchial epithelial cells by activating matrix metalloproteinases (MMPs).[17]

  • Cause mitochondrial damage in the endothelium of rat cerebral blood vessels.[17]

  • Promote the development of atopic dermatitis in mice by dysregulating Th2/Th17-related immune responses.[17]

Diagram: Toxicological Signaling Pathway

G cluster_immune Immune System cluster_epithelial Epithelial Cells cluster_endothelial Endothelial Cells mit Methylisothiazolinone (MIT) th2_th17 Th2/Th17 Dysregulation mit->th2_th17 mmp Activation of MMPs mit->mmp mito_damage Mitochondrial Damage mit->mito_damage ad Atopic Dermatitis th2_th17->ad apoptosis Apoptosis & Inflammation mmp->apoptosis vascular_damage Cerebral Vascular Damage mito_damage->vascular_damage

Caption: Key toxicological pathways affected by Methylisothiazolinone.

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This is a standard broth microdilution method to assess antimicrobial efficacy.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the broth medium across the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism in broth without MIT HCl) and a negative control (broth only).

  • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol for Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is an in vivo method to assess the skin sensitization potential of a substance.

Materials:

  • Test animals (typically mice)

  • This compound in a suitable vehicle (e.g., acetone/olive oil)

  • ³H-methyl thymidine

  • Gamma counter

Procedure:

  • Apply the test substance to the dorsum of both ears of the mice for three consecutive days. Control animals are treated with the vehicle alone.

  • On day 5, inject all mice intravenously with ³H-methyl thymidine.

  • Five hours after the injection, sacrifice the mice and excise the auricular lymph nodes.

  • Prepare a single-cell suspension of the lymph node cells and measure the incorporation of ³H-methyl thymidine using a gamma counter.

  • A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. An SI of 3 or greater is typically considered a positive result for sensitization.

Conclusion

This compound is a highly effective biocide with a broad range of applications. Its utility, however, is tempered by significant toxicological concerns, particularly its potent skin-sensitizing properties. A thorough understanding of its chemical properties, mechanism of action, and toxicological profile is essential for its safe and appropriate use. For researchers and drug development professionals, while not a therapeutic agent itself, the study of this compound provides valuable insights into antimicrobial mechanisms and the molecular basis of contact dermatitis. Future research may focus on developing safer alternatives with similar biocidal efficacy but a more favorable toxicological profile.

References

Biodegradation of Methylisothiazolinone Hydrochloride in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the biodegradation of Methylisothiazolinone hydrochloride (MIT-HCl) in the soil environment. It is intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing. This document details the degradation pathways of MIT-HCl, the influence of environmental factors on its degradation rate, and the microorganisms involved in its transformation. It summarizes key quantitative data, outlines detailed experimental protocols for studying soil biodegradation, and provides visual representations of the core biological and experimental processes.

Introduction

Methylisothiazolinone (MIT), often used in its hydrochloride salt form (MIT-HCl), is a broad-spectrum biocide widely employed as a preservative in a vast array of industrial and consumer products, including paints, adhesives, cosmetics, and cleaning agents. Its extensive use leads to its inevitable release into the environment, with soil being a primary recipient through pathways such as landfill disposal, wastewater irrigation, and runoff. Understanding the fate and persistence of MIT-HCl in soil is critical for assessing its environmental risk. This guide focuses on the microbial-mediated degradation processes that govern the transformation of MIT-HCl in terrestrial ecosystems.

Biodegradation Pathways and Metabolites

The primary mechanism for the environmental breakdown of Methylisothiazolinone is microbial degradation. The process initiates with the cleavage of the isothiazolinone ring, which is the core of its biocidal activity.[1]

The principal biodegradation pathway for MIT involves the opening of the isothiazolinone ring between the sulfur and nitrogen atoms. This cleavage leads to the formation of the primary metabolite, N-methylmalonamic acid (NMMA) .[2] This initial step is crucial as the opening of the heterocyclic ring results in a significant loss of biocidal activity.

Fungal species, particularly white-rot fungi like Phanerochaete chrysosporium, have been identified as effective degraders of MIT.[3] These fungi utilize powerful, non-specific extracellular enzymes, such as cytochrome P450 monooxygenases and peroxidases, to catalyze the initial oxidative attack on the MIT molecule.[4][5][6] Studies have shown that the degradation process can involve initial hydroxylation of the MIT molecule, followed by ring cleavage to form NMMA.[3]

Following the formation of NMMA, further microbial metabolism breaks it down into smaller, simpler organic acids. Identified subsequent metabolites include malonic acid, acetic acid, propionic acid, and 2-oxobutyric acid. Ultimately, these organic acids can be fully mineralized by soil microorganisms into carbon dioxide (CO2), water, and inorganic components.

MIT_Degradation_Pathway Proposed Biodegradation Pathway of Methylisothiazolinone in Soil cluster_phase1 Phase I: Primary Degradation cluster_phase2 Phase II: Secondary Degradation cluster_phase3 Phase III: Mineralization MIT Methylisothiazolinone (MIT) Hydroxylated_MIT Hydroxylated Intermediates MIT->Hydroxylated_MIT Hydroxylation (Cytochrome P450) NMMA N-methylmalonamic acid (NMMA) Hydroxylated_MIT->NMMA Isothiazolinone Ring Cleavage Organic_Acids Short-chain Organic Acids (e.g., Malonic, Acetic) NMMA->Organic_Acids Further Microbial Metabolism Mineralization CO₂ + H₂O + Biomass Organic_Acids->Mineralization TCA Cycle OECD_307_Workflow Experimental Workflow for Soil Biodegradation Study (OECD 307) A Soil Collection & Sieving (<2mm) B Soil Characterization (pH, Texture, OC, Biomass) A->B C Pre-incubation (7-14 days, 20°C, dark) A->C D Application of MIT-HCl (and ¹⁴C-MIT-HCl) C->D E Incubation in Biometers (Aerobic, Dark, 20°C, max 120 days) D->E F Periodic Sampling (Soil & Volatile Traps) E->F G Soil Extraction (e.g., Acetonitrile/Water) F->G H Analysis of Volatiles (¹⁴CO₂ Traps via LSC) F->H I Analysis of Extracts (HPLC-UV/MS, Radio-HPLC) G->I J Data Analysis & Kinetics (DT50, Metabolite Formation) H->J I->J Fungal_Xenobiotic_Response Generalized Fungal Xenobiotic Response Pathway cluster_cell Fungal Cell cluster_nucleus Xenobiotic Xenobiotic (MIT) Receptor Membrane Receptor Xenobiotic->Receptor Binding Degradation MIT Degradation Xenobiotic->Degradation Membrane Cell Membrane Signal_Cascade Signal Transduction Cascade (Kinase Activation) Receptor->Signal_Cascade Activation TF_inactive Inactive Transcription Factor Signal_Cascade->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active DNA DNA TF_active->DNA Binds to Promoter Region Nucleus Nucleus mRNA mRNA DNA->mRNA Transcription Enzymes Detoxification Enzymes (e.g., Cytochrome P450) mRNA->Enzymes Translation Enzymes->Degradation Catalysis

References

Navigating the Solubility Landscape of Methylisothiazolinone Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methylisothiazolinone hydrochloride and its related compounds in various organic solvents. Due to a notable scarcity of publicly available quantitative solubility data for this compound, this document also furnishes detailed experimental protocols for determining solubility, empowering researchers to generate crucial data in-house. Furthermore, solubility data for the parent compound, methylisothiazolinone (MIT), and a related isothiazolinone, methylchloroisothiazolinone (MCIT), are presented to offer valuable context and comparative insights.

Understanding Solubility: A Critical Parameter

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in various chemical and biological systems. For researchers and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) like this compound is paramount for formulation development, dosage form design, and ensuring bioavailability. The choice of solvent can significantly impact the manufacturing process, stability, and efficacy of the final product.

Solubility Data of Isothiazolinones

While specific quantitative solubility data for this compound in a wide array of organic solvents remains limited in published literature, the following tables summarize the available data for methylisothiazolinone (MIT) and methylchloroisothiazolinone (MCIT). This information can serve as a useful surrogate for preliminary assessments and experimental design.

Table 1: Quantitative Solubility of Methylisothiazolinone (MIT) in Organic Solvents

Organic SolventChemical ClassSolubility ( g/100 mL)
AcetonitrileNitrile78.6[1][2]
MethanolAlcohol79.1[1][2]
HexaneAlkane2.371[1][2]
XylenolPhenol15.65[1][2]

Table 2: Quantitative Solubility of Methylchloroisothiazolinone (MCIT) in Organic Solvents

Organic SolventChemical ClassSolubility ( g/100 mL)
Ethyl AcetateEster4.31
MethanolAlcohol4.40
TolueneAromatic Hydrocarbon4.07
HexaneAlkane0.28

Table 3: Qualitative and Limited Quantitative Solubility of this compound and MCIT/MIT Mixture

CompoundSolventSolubility
This compoundDMSOSoluble[3]
This compoundMethanolSlightly Soluble[3]
Methylchloroisothiazolinone/ Methylisothiazolinone MixtureEthanol~30 mg/mL[4]
Methylchloroisothiazolinone/ Methylisothiazolinone MixtureDMSO~30 mg/mL[4]
Methylchloroisothiazolinone/ Methylisothiazolinone MixtureDimethyl Formamide~30 mg/mL[4]

Experimental Protocols for Solubility Determination

To empower researchers to determine the solubility of this compound in their solvents of interest, two detailed experimental protocols are provided below: the gravimetric method and the High-Performance Liquid Chromatography (HPLC) method.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solute, and determining the mass of the dissolved solute in a known volume of the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Separation of Undissolved Solute:

    • Allow the mixture to settle.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm) is recommended.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered supernatant to a pre-weighed, clean, and dry container.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute).

    • Once the solvent is completely evaporated, cool the container to room temperature in a desiccator and weigh it accurately.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final mass.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL).

Gravimetric_Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 Agitate sep1 Withdraw supernatant prep2->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Evaporate solvent sep2->analysis1 analysis2 Weigh residue analysis1->analysis2 calc1 Calculate solubility analysis2->calc1

Caption: Workflow for Gravimetric Solubility Determination.

HPLC Method for Solubility Determination

This method is particularly useful for compounds that are difficult to handle gravimetrically or when a more sensitive and specific quantification is required.

Methodology:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound in the chosen organic solvent.

  • Sample Preparation for HPLC Analysis:

    • After equilibration, carefully withdraw a small, known volume of the supernatant.

    • Dilute the aliquot with a suitable solvent (mobile phase is often a good choice) to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Develop and validate an HPLC method for the quantification of this compound. Key parameters to optimize include:

      • Column: A C18 column is commonly used for isothiazolinones.

      • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The composition can be isocratic or a gradient.

      • Detector: A UV detector set at the wavelength of maximum absorbance for methylisothiazolinone (around 274 nm) is suitable.

      • Flow Rate and Injection Volume: These should be optimized for good peak shape and sensitivity.

    • Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

    • Inject the prepared sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by multiplying the concentration determined by HPLC by the dilution factor.

    • Express the solubility in the desired units.

HPLC_Solubility_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation prep1 Prepare saturated solution prep2 Withdraw and dilute supernatant prep1->prep2 hplc1 Inject sample into HPLC prep2->hplc1 hplc2 Generate chromatogram hplc1->hplc2 hplc3 Quantify using calibration curve hplc2->hplc3 calc1 Calculate solubility (with dilution factor) hplc3->calc1

Caption: Workflow for HPLC-based Solubility Determination.

Conclusion

References

The Antimicrobial Spectrum of Methylisothiazolinone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylisothiazolinone hydrochloride (MIT-HCl) is a potent, broad-spectrum antimicrobial agent belonging to the isothiazolinone class of biocides. It is the hydrochloride salt of Methylisothiazolinone (MIT), a compound widely utilized for its efficacy against a diverse range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi such as yeasts and molds.[1][2][3][4][5] Its primary application is as a preservative in a variety of industrial and consumer products to prevent microbial contamination and spoilage.[1][6][7] This technical guide provides an in-depth overview of the antimicrobial spectrum of MIT-HCl, its mechanism of action, quantitative efficacy data, and standardized methodologies for its evaluation.

Mechanism of Action

The biocidal activity of Methylisothiazolinone is predicated on its ability to rapidly inhibit microbial growth and metabolism.[8] The core mechanism involves the electrophilic nature of the isothiazolinone ring. The sulfur atom within the ring is susceptible to nucleophilic attack by thiol groups (-SH) present in the cysteine residues of microbial proteins and enzymes.[1][9] This interaction leads to the cleavage of the N-S bond in the isothiazolinone ring and the formation of a covalent disulfide bond with the protein.[1] This irreversible modification inactivates essential enzymes, particularly dehydrogenases involved in critical metabolic pathways such as respiration and ATP synthesis.[1][8] The disruption of these vital cellular functions leads to a rapid cessation of microbial growth and ultimately, cell death.[1][8][10] This multi-targeted action on various essential proteins makes the development of microbial resistance less likely compared to single-target antimicrobials.[1]

MIT Methylisothiazolinone (MIT) Enzyme Essential Enzyme (with active thiol group -SH) MIT->Enzyme Nucleophilic attack by thiol group Inactive_Enzyme Inactive Enzyme (disulfide bond formed) Enzyme->Inactive_Enzyme Covalent modification (Irreversible) Cell_Death Cell Death Inactive_Enzyme->Cell_Death Disruption of metabolic pathways (e.g., respiration, ATP synthesis)

Caption: Mechanism of action of Methylisothiazolinone.

Antimicrobial Spectrum and Efficacy

MIT-HCl exhibits a broad spectrum of activity against various microorganisms. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Methylisothiazolinone against common bacteria and fungi. It is important to note that much of the publicly available data pertains to MIT, the active component of MIT-HCl. The hydrochloride salt is not expected to significantly alter the antimicrobial spectrum.

Antibacterial Activity
BacteriumGram StainMIC (ppm)Reference
Pseudomonas aeruginosaGram-Negative15[1]
Staphylococcus aureusGram-Positive45[1]
Pseudomonas putidaGram-Negative3.907 - 15.625[11]
Pseudomonas mooreiGram-Negative3.907 - 15.625[11]
Serratia maliGram-Negative3.907 - 15.625[11]
Bacillus subtilisGram-Positive3.907 - 15.625[11]
Antifungal Activity
FungusTypeMIC (ppm)Reference
Aspergillus nigerMold60 - 166[1]
Saccharomyces cerevisiaeYeast60 - 166[1]

Note: ppm (parts per million) is equivalent to mg/L.

Experimental Protocols

The determination of the antimicrobial spectrum and efficacy of MIT-HCl is typically conducted using standardized methods. The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of MIT-HCl that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound (MIT-HCl) stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microbial inoculum, standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Positive control (medium with inoculum, no MIT-HCl).

  • Negative control (medium only).

  • Incubator.

  • Microplate reader (optional).

Procedure:

  • Preparation of MIT-HCl Dilutions: A serial two-fold dilution of the MIT-HCl stock solution is performed in the microtiter plate wells using the sterile growth medium. This creates a range of decreasing concentrations of the antimicrobial agent.

  • Inoculation: Each well (except the negative control) is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plates are incubated under appropriate conditions for the test organism (e.g., 35°C for 18-24 hours for most bacteria).

  • Reading of Results: After incubation, the plates are examined for visible turbidity. The MIC is the lowest concentration of MIT-HCl at which there is no visible growth. The results can also be read using a microplate reader to measure optical density.

A Prepare serial dilutions of MIT-HCl in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL) B->C D Incubate plate under optimal growth conditions C->D E Visually inspect for turbidity or measure optical density to determine MIC D->E

Caption: Experimental workflow for MIC determination.

Synergistic Effects

Methylisothiazolinone is often used in combination with other antimicrobial agents to enhance its efficacy and broaden its spectrum of activity. A notable example is its combination with methylchloroisothiazolinone (MCI). This mixture, often in a 3:1 ratio of MCI to MIT, exhibits synergistic effects, resulting in significantly lower MICs against a range of microorganisms.[1] For instance, the combination can achieve MICs below 1 mg/L for Aspergillus niger and Saccharomyces cerevisiae, a marked improvement over MIT alone.[1]

Conclusion

This compound is a highly effective, broad-spectrum antimicrobial agent with a well-understood mechanism of action. Its ability to combat a wide array of bacteria and fungi at low concentrations makes it a valuable preservative in numerous applications. The quantitative data presented in this guide, along with the standardized protocol for its evaluation, provide a solid foundation for researchers and drug development professionals working with this compound. Further research into synergistic combinations and the potential for resistance development will continue to be important areas of investigation.

References

Methodological & Application

Application Notes and Protocols for Using Methylisothiazolinone Hydrochloride as a Preservative in Laboratory Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisothiazolinone hydrochloride (MI-HCl) is a potent, broad-spectrum antimicrobial agent belonging to the isothiazolinone class of preservatives. It is effective at low concentrations against a wide range of bacteria, yeasts, and molds, making it a suitable candidate for preventing microbial contamination in aqueous laboratory reagents.[1][2][3] Its primary mechanism of action involves the inhibition of critical cellular enzymes, including dehydrogenases, by reacting with thiol groups, which disrupts metabolic pathways and leads to cell death.[4] This rapid, multi-target action makes the development of microbial resistance less likely compared to single-target antimicrobials.[4]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to using MI-HCl as a preservative in laboratory reagents. The information includes its antimicrobial efficacy, stability, potential incompatibilities, and detailed protocols for its application and validation.

Properties of this compound

MI-HCl is the hydrochloride salt of Methylisothiazolinone (MI). It is a white to off-white crystalline solid with high water solubility, which facilitates its incorporation into aqueous reagent formulations.[1] The active antimicrobial agent is the methylisothiazolinone molecule.

Data Presentation

Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Methylisothiazolinone (MI) against common laboratory contaminants. This data can be used as a starting point for determining the effective concentration of MI-HCl in specific laboratory reagents.

Table 1: Minimum Inhibitory Concentration (MIC) of Methylisothiazolinone (MI) against Bacteria

MicroorganismStrainMIC (ppm)
Pseudomonas aeruginosaATCC 902715
Staphylococcus aureusATCC 653845
Escherichia coliATCC 8739Not specified
Burkholderia cepaciaATCC 25416Not specified

Data sourced from literature on MI, which serves as a proxy for MI-HCl's active component.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Methylisothiazolinone (MI) against Fungi

MicroorganismStrainMIC (ppm)
Aspergillus brasiliensis (niger)ATCC 16404Not specified
Candida albicansATCC 10231Not specified

Specific MIC values for fungi were not available in the searched literature, but MI is known to be effective against yeasts and molds.[1][3]

Recommended Concentration Range

For general laboratory reagents, a starting concentration range of 10-50 ppm of this compound is recommended. The optimal concentration is dependent on the specific reagent composition and the potential for microbial contamination. It is crucial to perform a preservative efficacy test to validate the chosen concentration for each specific reagent.

Stability and Compatibility

pH Stability: Isothiazolinones are generally stable in acidic media. While MI shows good stability at neutral and alkaline pH in some studies, degradation can occur at higher pH and temperature.[5] It is recommended to verify its stability in the specific buffer system of the reagent.

Temperature Stability: MI-HCl is stable at room temperature.[6] However, prolonged exposure to high temperatures should be avoided.

Incompatibility with Thiol-Containing Compounds: The primary mechanism of action of MI-HCl involves reacting with thiol groups. Therefore, it is incompatible with reagents containing thiol-reducing agents. The presence of these compounds will neutralize the antimicrobial activity of MI-HCl and vice-versa.

Common laboratory reagents containing thiols include:

  • Dithiothreitol (DTT)

  • β-mercaptoethanol (BME)

  • Cysteine (as a buffer component or in peptides)

  • Glutathione

Compatibility with Proteins: While MI-HCl targets thiol groups in microbial enzymes, it also has the potential to react with cysteine residues in proteins of interest, such as enzymes or antibodies, within a reagent. This could lead to a loss of biological activity. It is essential to perform functional validation of the reagent after the addition of MI-HCl to ensure it does not interfere with the assay's performance.

Experimental Protocols

Protocol 1: Determination of the Effective Concentration of MI-HCl (Preservative Challenge Test)

This protocol is adapted from the USP <51> Antimicrobial Effectiveness Test and is designed to determine the efficacy of MI-HCl in a specific laboratory reagent.

1. Preparation of Microbial Inocula: a. Culture the following microorganisms on appropriate agar plates:

  • Staphylococcus aureus (ATCC 6538)
  • Pseudomonas aeruginosa (ATCC 9027)
  • Escherichia coli (ATCC 8739)
  • Candida albicans (ATCC 10231)
  • Aspergillus brasiliensis (ATCC 16404) b. Harvest the cultures and suspend them in sterile saline to achieve a concentration of approximately 1 x 10⁸ CFU/mL for each organism.

2. Inoculation of the Reagent: a. Prepare several aliquots of the laboratory reagent containing different concentrations of MI-HCl (e.g., 10 ppm, 25 ppm, 50 ppm) and a control with no preservative. b. Inoculate each aliquot with one of the microbial suspensions to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL. The volume of the inoculum should not exceed 1% of the total volume of the reagent.

3. Incubation and Sampling: a. Incubate the inoculated reagents at 20-25°C. b. At specified time points (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each sample.

4. Enumeration of Surviving Microorganisms: a. Perform serial dilutions of the withdrawn aliquots in a suitable neutralizing broth. b. Plate the dilutions on appropriate agar plates and incubate under suitable conditions. c. Count the number of colonies and calculate the CFU/mL for each time point.

5. Acceptance Criteria:

  • For bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days.
  • For yeasts and molds: No increase from the initial calculated count at 7, 14, and 28 days.

Protocol 2: Validation of Reagent Performance

This protocol is essential to ensure that the addition of MI-HCl does not interfere with the intended function of the laboratory reagent.

1. Prepare Reagent Formulations: a. Prepare three batches of the laboratory reagent:

  • Batch A: No preservative (negative control).
  • Batch B: With the determined effective concentration of MI-HCl.
  • Batch C: A known "gold standard" or previously validated batch of the reagent (if available).

2. Functional Assay: a. Perform the specific assay for which the reagent is designed using all three batches. For example:

  • For an enzyme solution: Measure the enzyme activity (e.g., kinetics, specific activity).
  • For an antibody solution: Perform an ELISA or Western blot to assess binding affinity and specificity.
  • For a PCR master mix: Run a quantitative PCR to evaluate amplification efficiency and sensitivity.

3. Data Analysis and Acceptance Criteria: a. Compare the results obtained from Batch B (with MI-HCl) to Batch A (negative control) and Batch C (gold standard). b. The performance of Batch B should be statistically equivalent to that of Batch A and Batch C. Key performance indicators (e.g., enzyme activity, antibody titer, Ct values) should be within predefined acceptance ranges.

Mandatory Visualizations

G cluster_0 Mechanism of Action MI Methylisothiazolinone (MI) Reaction Covalent Bond Formation MI->Reaction Reacts with Thiol Thiol Groups (-SH) in Microbial Enzymes Thiol->Reaction Inactivation Enzyme Inactivation Reaction->Inactivation Disruption Disruption of Metabolic Pathways Inactivation->Disruption CellDeath Microbial Cell Death Disruption->CellDeath

Caption: Mechanism of action of Methylisothiazolinone.

G cluster_workflow Preservative Efficacy Testing Workflow start Start: Select MI-HCl Concentration Range prep_reagent Prepare Reagent with MI-HCl Concentrations start->prep_reagent inoculate Inoculate Reagent Samples prep_reagent->inoculate prep_inocula Prepare Microbial Inocula (Bacteria & Fungi) prep_inocula->inoculate incubate Incubate at 20-25°C inoculate->incubate sample Sample at Day 0, 7, 14, 28 incubate->sample plate Plate and Enumerate Survivors sample->plate analyze Analyze Data vs. Acceptance Criteria plate->analyze decision Effective Concentration Determined? analyze->decision end End: Protocol Complete decision->end Yes retest Adjust Concentration and Retest decision->retest No retest->prep_reagent

Caption: Workflow for preservative efficacy testing.

G cluster_decision_tree Decision Tree for MI-HCl Use start Is a preservative needed for the aqueous reagent? thiol_check Does the reagent contain thiol-containing compounds (DTT, BME, etc.)? start->thiol_check Yes no_preservative No preservative needed start->no_preservative No protein_check Is the reagent protein-based (enzyme, antibody)? thiol_check->protein_check No alternative Consider an alternative preservative thiol_check->alternative Yes use_mi_hcl Use MI-HCl within 10-50 ppm range protein_check->use_mi_hcl No protein_check->use_mi_hcl Yes efficacy_test Perform preservative efficacy test (Protocol 1) use_mi_hcl->efficacy_test validate_performance Perform functional validation (Protocol 2) end Final Reagent Formulation validate_performance->end efficacy_test->validate_performance If protein-based efficacy_test->end If not protein-based

Caption: Decision tree for using MI-HCl as a preservative.

References

"application of Methylisothiazolinone hydrochloride in preventing biofilm formation"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Methylisothiazolinone Hydrochloride in Biofilm Prevention

Introduction

Methylisothiazolinone (MIT), a potent, broad-spectrum biocide, is a heterocyclic organic compound widely utilized as a preservative in numerous water-based products to control microbial growth.[1][2][3] Its hydrochloride salt, this compound (MI-HCl), enhances solubility in aqueous formulations, making it a versatile agent for research and industrial applications. Biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), pose a significant challenge in medical and industrial settings due to their inherent tolerance to conventional antimicrobial agents.[4] MI-HCl offers an effective solution for preventing the formation of these resilient bacterial structures.[1][5]

Mechanism of Action

Methylisothiazolinone's biocidal activity stems from the electrophilic nature of its isothiazolinone ring.[1] The process unfolds in a two-step mechanism: a rapid inhibition of metabolic activity followed by irreversible cell damage leading to cell death.[5]

  • Cellular Entry: As a small molecule, MIT diffuses across the bacterial cell membrane to access intracellular targets.[1]

  • Thiol Reactivity: The electron-deficient N-S bond in the isothiazolinone ring is susceptible to nucleophilic attack, primarily from thiol groups (-SH) present in cysteine residues of essential microbial enzymes and proteins.[1][5]

  • Enzyme Inactivation: This reaction leads to the formation of covalent adducts, irreversibly inactivating key enzymes such as dehydrogenases.[1]

  • Metabolic Disruption: The inactivation of these enzymes disrupts critical metabolic pathways, including cellular respiration and ATP synthesis, leading to a swift cessation of microbial growth.[1][5]

  • Oxidative Stress & Cell Death: The disruption of cellular homeostasis can also lead to an increase in intracellular reactive oxygen species (ROS), causing further damage and eventual cell death.[6]

This multi-target mechanism makes the development of resistance less likely compared to single-target antibiotics.[1]

cluster_cell Bacterial Cell MIT_in MIT Enters Cell Reaction Nucleophilic Attack on Protein Thiols (-SH) MIT_in->Reaction Enzyme_Inactivation Irreversible Enzyme Inactivation Reaction->Enzyme_Inactivation Metabolic_Disruption Disruption of Respiration & ATP Synthesis Enzyme_Inactivation->Metabolic_Disruption ROS Increased ROS (Oxidative Stress) Metabolic_Disruption->ROS Inhibition Growth Inhibition & Biofilm Prevention Metabolic_Disruption->Inhibition Death Cell Death ROS->Death Inhibition->Death MIT_out Methylisothiazolinone (MIT) MIT_out->MIT_in Diffusion

Caption: Mechanism of Methylisothiazolinone (MIT) antimicrobial action.

Quantitative Data Summary

The efficacy of Methylisothiazolinone varies depending on the bacterial species and the specific endpoint being measured (e.g., planktonic growth vs. biofilm formation).

Table 1: Minimum Inhibitory Concentrations (MIC) of Methylisothiazolinone

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MicroorganismMIC (mg/L or ppm)MIC (µM)Reference
Pseudomonas aeruginosa15~130[1]
Staphylococcus aureus45~391[1]
Pseudomonas putida3.907 - 15.625~34 - 136[6]
Pseudomonas moorei3.907 - 15.625~34 - 136[6]
Sphingomonas mali3.907 - 15.625~34 - 136[6]
Bacillus subtilis3.907 - 15.625~34 - 136[6]
Staphylococcus aureus (VRSA)-280[7]

Note: Concentrations in µM are estimated based on the molecular weight of MIT (~115.15 g/mol ). ppm is considered equivalent to mg/L in aqueous solutions.

Table 2: Biofilm Prevention & Eradication Concentrations of Methylisothiazolinone

These values represent the concentrations required to inhibit biofilm formation or eradicate established biofilms.

MicroorganismAssay EndpointEffective Concentration (mg/L)ObservationReference
Pseudomonas putidaBiofilm Formation0.977Reduced biofilm by 50%[6]
Pseudomonas mooreiBiofilm Formation< 0.977Significantly inhibited at the lowest concentrations tested[6]
Bacillus subtilisBiofilm Formation1.954Moderate inhibition[6]
Bacillus subtilisBiofilm Formation7.81380% decrease in biofilm[6]
Staphylococcus aureus (MSSA)MBEC-≥280 µM (~32.2 mg/L)[7]
Staphylococcus aureus (VRSA)MBEC-≥280 µM (~32.2 mg/L)[7]

MBEC: Minimum Biofilm Eradication Concentration.

Experimental Protocols

The following are detailed protocols for assessing the anti-biofilm activity of MI-HCl.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the MIC of MI-HCl against planktonic bacteria.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • MI-HCl stock solution

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Inoculum: Dilute the overnight bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare Serial Dilutions: Create a two-fold serial dilution of the MI-HCl stock solution across the wells of a 96-well plate. Leave columns for positive (bacteria, no compound) and negative (broth only) controls.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well (except the negative control). The final volume in each well should be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours under static conditions.

  • Analysis: Determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration where no visible growth is observed.

Protocol 2: Biofilm Prevention Assay

This assay quantifies the ability of MI-HCl to prevent biofilm formation.

A 1. Prepare MI-HCl serial dilutions in a 96-well plate B 2. Add standardized bacterial suspension to each well A->B C 3. Incubate for 24-48h at 37°C (static) B->C D 4. Discard planktonic cells and wash wells with PBS C->D E 5. Fix biofilm with methanol (optional) D->E F 6. Stain with 0.1% Crystal Violet for 15 min E->F G 7. Wash away excess stain and air dry the plate F->G H 8. Solubilize bound dye with 30% acetic acid G->H I 9. Read absorbance at 550-595 nm H->I

Caption: Experimental workflow for the biofilm prevention assay.

Procedure:

  • Preparation: Perform steps 1 and 2 from the MIC protocol.

  • Incubation: Incubate the plate without shaking for 24 to 72 hours at 37°C to allow for biofilm formation.

  • Washing: Carefully discard the planktonic culture from each well. Wash the wells gently 2-3 times with phosphate-buffered saline (PBS) or sterile water to remove non-adherent cells.[8]

  • Staining & Quantification: Proceed with the Crystal Violet Staining Protocol (Protocol 3) to quantify the remaining biofilm biomass. The Biofilm Prevention Concentration (BPC) is the lowest concentration of MI-HCl that causes a significant reduction (e.g., ≥90%) in biofilm biomass compared to the untreated control.[9]

Protocol 3: Quantification of Biofilm Biomass with Crystal Violet (CV)

This protocol is used to stain and quantify the total biomass of a formed biofilm.[4][8]

Materials:

  • Plate with formed biofilms

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Methanol (for fixation, optional)

  • Spectrophotometer (plate reader)

Start Start with washed plate containing biofilm Fix Fix with Methanol for 15 min (optional) Start->Fix Stain Add 0.1% Crystal Violet Incubate 15 min at RT Start->Stain If no fixation AirDry1 Air dry plate for 10 min Fix->AirDry1 If fixation is used AirDry1->Stain Wash Gently wash wells 3-4x with deionized water Stain->Wash AirDry2 Air dry plate completely Wash->AirDry2 Solubilize Add 30% Acetic Acid to dissolve the stain AirDry2->Solubilize Read Transfer to new plate & Read Absorbance (550 nm) Solubilize->Read End End Read->End

References

Application Notes & Protocols: HPLC Method for the Quantification of Methylisothiazolinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and protocol for the quantification of Methylisothiazolinone (MIT) using High-Performance Liquid Chromatography (HPLC) with UV detection. While the cited methods primarily focus on Methylisothiazolinone, the principles and conditions are directly applicable to its hydrochloride salt form, as the active analyte is the methylisothiazolinone molecule.

Introduction

Methylisothiazolinone (MIT) and its chlorinated analogue, Methylchloroisothiazolinone (MCI), are potent biocides used as preservatives in a wide range of personal care products to prevent microbial growth and extend shelf life.[1][2] However, due to their potential to cause allergic contact dermatitis, regulatory bodies have set strict limits on their concentrations in consumer products.[1] Consequently, sensitive and reliable analytical methods are crucial for monitoring these compounds in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or UV detector is a common and effective technique for the identification and quantification of MIT.[1]

Principle of the Method

The method involves the chromatographic separation of Methylisothiazolinone from other components in a sample matrix on a reverse-phase HPLC column. Quantification is achieved by detecting the analyte's UV absorbance at a specific wavelength and comparing the peak area to that of a known standard. The maximum UV absorbance for MIT is at 274 nm.[1][3][4][5]

Experimental Protocols

Reagents and Materials
  • Standards: Methylisothiazolinone (MIT) reference standard (≥95% purity)[1]

  • Solvents: HPLC grade Methanol, Acetonitrile, and water.[1][3][6]

  • Acids: Formic acid or Acetic acid, HPLC grade.[1][3]

  • Buffer components: Potassium dihydrogen phosphate, Orthophosphoric acid (if required for pH adjustment).[1]

  • Filters: 0.45 µm nylon syringe filters.[1][6]

Instrumentation

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector is required.[1][3]

Chromatographic Conditions

Two exemplary sets of chromatographic conditions are presented below:

Table 1: Chromatographic Conditions

ParameterMethod 1 (Gradient Elution)[1]Method 2 (Isocratic Elution)[3][4][5]
Column Gemini NX C18 (250 x 4.6 mm, 5 µm)Reverse-phase C18
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile80% 0.4% Acetic acid in water20% Methanol
Gradient/Isocratic Gradient: 0-5 min: 5% B5-10 min: 5-7% B10-20 min: 7% B20-23 min: 7-90% B23-25 min: 90-5% B25-30 min: 5% BIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °CNot specified
Detection Wavelength 274 nm274 nm
Injection Volume 25 µL10 µL
Standard Solution Preparation

Prepare a stock solution of Methylisothiazolinone by accurately weighing the reference standard and dissolving it in methanol to a known concentration (e.g., 1000 µg/mL).[6] Prepare working standard solutions by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.25 - 10 µg/mL or 0.15 - 5.8 ppm).[3][6]

Sample Preparation

The sample preparation method depends on the matrix of the product being analyzed.

  • For liquid samples (shampoos, shower gels): Accurately weigh approximately 1 g of the sample into a volumetric flask. Extract with a suitable solvent mixture (e.g., methanol:0.02M NaH2PO4 pH 3.0, 3:7 v/v) by vortexing and ultrasonication for 30 minutes.[1] Dilute to the mark, centrifuge, and filter the supernatant through a 0.45 µm syringe filter before injection.[1]

  • For creams and lotions: Accurately weigh about 1 g of the sample. An initial extraction with a non-polar solvent like chloroform can be performed, followed by the addition of methanol and ultrasonication for 30 minutes.[1]

  • For wet wipes: Weigh approximately 1 g of the wipe material and soak it in a mixture of 0.4% acetic acid and methanol (4:1) for 24 hours.[3] Further extraction can be performed by ultrasonication.[3][4][5]

Method Validation Data

The following tables summarize the quantitative data from method validation studies.

Table 2: Linearity Data

AnalyteConcentration RangeCoefficient of Determination (R²)Reference
Methylisothiazolinone (MI)0.3676 - 18.38 mg/L> 0.99[1]
Methylisothiazolinone (MIT)0.15 - 5.8 ppm0.9996[3][5]
Methylisothiazolinone0.25 - 10 µg/mLNot specified[6]

Table 3: Recovery and Precision Data

MatrixSpiked LevelsRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Wet tissue, shampoo, cream3 different levels> 80< 6[1][2]
Wet wipesNot specified90 - 106Repeatability (r) = 0.2Intermediate Precision (R) = 2[3][4][5]

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterValueReference
LOQ (Methylisothiazolinone)0.00025%[6]

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Methylisothiazolinone hydrochloride by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start sample_weigh Weigh Sample (1g) start->sample_weigh std_prep Prepare Standard Solutions start->std_prep extraction Solvent Extraction (Vortex & Ultrasonication) sample_weigh->extraction hplc_injection Inject into HPLC System std_prep->hplc_injection centrifuge Centrifuge extraction->centrifuge filter Filter (0.45 µm) centrifuge->filter filter->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (274 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification report Report Results quantification->report

Caption: Workflow for HPLC quantification of Methylisothiazolinone.

Conclusion

The HPLC method with UV detection is a robust and reliable technique for the quantification of Methylisothiazolinone in various personal care products. The presented protocols and validation data demonstrate the method's suitability for routine quality control and regulatory compliance monitoring. Proper sample preparation tailored to the specific matrix is critical for achieving accurate and precise results.

References

Application Note: Analysis of Methylisothiazolinone Hydrochloride Degradation Products by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisothiazolinone (MIT) is a widely used biocide and preservative in a variety of industrial and consumer products. As a hydrochloride salt, its stability is a critical factor in formulation and product safety. Understanding the degradation pathways and accurately identifying the resulting products are essential for quality control, safety assessment, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the GC-MS analysis of Methylisothiazolinone and its primary degradation product, N-methylmalonamic acid (NMMA), to support research, development, and quality control activities. While many degradation products of MIT are polar and may require derivatization for GC-MS analysis, this note focuses on established methods for the parent compound and a key metabolite.

Degradation Pathway of Methylisothiazolinone

The primary degradation pathway of Methylisothiazolinone involves the opening of the isothiazolinone ring, leading to the formation of N-methylmalonamic acid (NMMA). This process can be initiated by various factors, including hydrolysis, microbial action, and photo-oxidation.

MIT_Degradation MIT Methylisothiazolinone (C₄H₅NOS) Degradation Degradation (Hydrolysis, Biodegradation, Photo-oxidation) MIT->Degradation NMMA N-methylmalonamic acid (C₄H₇NO₃) Degradation->NMMA

Caption: Degradation pathway of Methylisothiazolinone to N-methylmalonamic acid.

Experimental Protocols

This section details the methodologies for the GC-MS analysis of Methylisothiazolinone and its degradation product, N-methylmalonamic acid.

Protocol 1: GC-MS Analysis of Methylisothiazolinone

This protocol is suitable for the direct analysis of Methylisothiazolinone in cosmetic matrices and can be adapted for other sample types.[1]

1. Sample Preparation (Matrix Solid-Phase Dispersion - MSPD)

  • Objective: To extract Methylisothiazolinone from a complex matrix.

  • Materials:

    • Cosmetic sample (e.g., cream, lotion)

    • Alumina as solid sorbent

    • Ethyl acetate as eluting solvent

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Weigh 0.5 g of the cosmetic sample.

    • Add 2 g of alumina sorbent to the sample.

    • Homogenize the mixture using a vortex mixer.

    • Pack the homogenized mixture into an empty solid-phase extraction (SPE) cartridge.

    • Elute the analyte with 10 mL of ethyl acetate.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The extract is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min.

    • Ramp to 180 °C at 20 °C/min.

    • Ramp to 280 °C at 30 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Protocol 2: GC-MS/MS Analysis of N-methylmalonamic acid (NMMA) with Derivatization

This protocol is designed for the sensitive quantification of the primary degradation product, NMMA, in aqueous samples and requires a derivatization step to enhance volatility.

1. Sample Preparation and Derivatization

  • Objective: To extract and derivatize NMMA for GC-MS analysis.

  • Materials:

    • Aqueous sample containing NMMA

    • Internal Standard (e.g., ¹³C₃-NMMA)

    • Pentafluorobenzyl bromide (PFBBr)

    • Acetone

    • Potassium carbonate

    • n-Hexane

    • Sodium sulfate

  • Procedure:

    • To 1 mL of the aqueous sample, add the internal standard.

    • Lyophilize the sample to dryness.

    • To the dried residue, add 100 µL of a solution of 10% PFBBr in acetone and 1 mg of potassium carbonate.

    • Heat the mixture at 60°C for 1 hour to perform the derivatization.

    • After cooling, add 1 mL of n-hexane and vortex for 1 minute.

    • Add 1 mL of water and vortex again.

    • Centrifuge to separate the phases.

    • Transfer the upper n-hexane layer to a clean tube containing anhydrous sodium sulfate.

    • Concentrate the n-hexane extract to approximately 50 µL for GC-MS/MS analysis.

2. GC-MS/MS Instrumentation and Conditions

  • Gas Chromatograph: High-performance GC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: DB-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Injector: Splitless mode, 280 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp to 300 °C at 15 °C/min, hold for 10 min.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following table summarizes key quantitative data for the GC-MS analysis of Methylisothiazolinone and its derivatized degradation product, N-methylmalonamic acid.

CompoundDerivatizationRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
MethylisothiazolinoneNoneNot specified11558, 87
N-methylmalonamic acid-PFB esterPFBBrNot specified296181

Note: Retention times are highly dependent on the specific instrument and conditions and should be determined experimentally.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of Methylisothiazolinone and its degradation products.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., cosmetic, aqueous solution) Extraction Extraction (e.g., MSPD, LLE) Sample->Extraction Derivatization Derivatization (if necessary, e.g., for NMMA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (DB-5MS column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan or MRM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Identification Peak Identification (Mass Spectra Library) Data_Acquisition->Peak_Identification Quantification Quantification (Calibration Curve) Peak_Identification->Quantification

Caption: General workflow for GC-MS analysis of Methylisothiazolinone and its degradation products.

Conclusion

This application note provides detailed protocols for the GC-MS analysis of Methylisothiazolinone and its primary degradation product, N-methylmalonamic acid. The direct analysis of the parent compound and the analysis of NMMA following derivatization offer robust methods for monitoring the stability of Methylisothiazolinone hydrochloride in various formulations. While GC-MS is a powerful tool, the analysis of other potential polar degradation products may necessitate derivatization to improve volatility and thermal stability. The provided workflows and instrumental conditions serve as a valuable starting point for researchers and scientists in the development and validation of analytical methods for these compounds.

References

Application Notes and Protocols for the Use of Methylisothiazolinone Hydrochloride in Cosmetics Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methylisothiazolinone hydrochloride (MI-HCl) as a preservative in cosmetic formulations. This document details its mechanism of action, antimicrobial efficacy, and the critical considerations regarding its potential for skin sensitization. Detailed experimental protocols for evaluating preservative efficacy and skin sensitization potential are also provided to guide researchers in the safe and effective use of this ingredient.

Introduction

Methylisothiazolinone (MI) is a potent, broad-spectrum antimicrobial agent belonging to the isothiazolinone class of preservatives. It is effective at low concentrations against bacteria, yeast, and mold, making it a common choice for preserving a wide variety of water-containing cosmetic products. However, its use has been increasingly scrutinized due to its potential to cause allergic contact dermatitis. Consequently, regulatory bodies worldwide have imposed strict concentration limits on its use.

Mechanism of Antimicrobial Action

The biocidal activity of Methylisothiazolinone stems from its ability to disrupt essential metabolic pathways within microbial cells. The primary mechanism involves the electrophilic sulfur atom in the isothiazolinone ring, which readily reacts with nucleophilic groups, particularly the thiol (-SH) groups found in cysteine residues of microbial enzymes and proteins. This covalent modification leads to the irreversible inhibition of key enzymes involved in cellular respiration and energy production, ultimately resulting in rapid microbial cell death.

Antimicrobial Efficacy

The effectiveness of a preservative is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Methylisothiazolinone

The following table summarizes the MIC values of Methylisothiazolinone against common cosmetic spoilage microorganisms.

MicroorganismStrain ReferenceTypeMIC of MI (ppm)
Pseudomonas aeruginosaATCC 9027Gram-negative Bacteria15[1]
Staphylococcus aureusATCC 6538Gram-positive Bacteria45[1]
Escherichia coliATCC 8739Gram-negative Bacteria245[2]
Candida albicansATCC 10231Yeast41[2]
Aspergillus brasiliensisATCC 16404MoldNot available

Skin Sensitization Potential

A significant drawback of Methylisothiazolinone is its potential to induce skin sensitization, leading to allergic contact dermatitis. This has prompted stringent regulatory restrictions on its use in cosmetic products. In the European Union, MI is banned in leave-on products and restricted to a maximum concentration of 15 ppm (0.0015%) in rinse-off products.

Experimental Protocols

Preservative Efficacy Testing (Challenge Test) - Based on ISO 11930

This protocol is designed to evaluate the efficacy of the preservative system in a cosmetic product.

Objective: To determine if the preservative system is effective in preventing the growth of microorganisms that may be introduced during normal use.

Materials:

  • Test product containing this compound

  • Cultures of Pseudomonas aeruginosa (ATCC 9027), Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404)

  • Sterile containers

  • Neutralizing broth (e.g., D/E Neutralizing Broth)

  • Culture media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Incubators

Procedure:

  • Preparation of Inoculum: Prepare standardized suspensions of each microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation: Inoculate separate samples of the cosmetic product with each of the five microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL of the product.

  • Incubation: Store the inoculated product samples in their original or suitable sterile containers at a controlled temperature (typically 20-25°C) for 28 days, protected from light.

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), withdraw an aliquot of the inoculated product.

  • Neutralization: Immediately transfer the aliquot to a neutralizing broth to inactivate the preservative.

  • Plating and Counting: Perform serial dilutions and plate onto appropriate culture media. Incubate the plates and count the number of colony-forming units (CFU).

  • Evaluation: Compare the number of surviving microorganisms at each time point to the initial inoculum level. The log reduction in microbial count is calculated to determine the preservative's effectiveness based on the acceptance criteria outlined in ISO 11930.

Skin Sensitization Assessment

Objective: To determine the potential of a chemical to cause skin sensitization by measuring lymphocyte proliferation in the draining lymph nodes of mice.

Materials:

  • Test substance (this compound) in a suitable vehicle

  • Female CBA/J or CBA/Ca mice (nulliparous and non-pregnant, 8-12 weeks old)

  • Positive control (e.g., hexyl cinnamic aldehyde)

  • Vehicle control

  • Micropipettes

  • ³H-methyl thymidine or other proliferation marker

  • Scintillation counter or flow cytometer

Procedure:

  • Animal Preparation: Acclimatize animals for at least 5 days before the start of the study.

  • Dose Formulation: Prepare at least three concentrations of the test substance in the chosen vehicle.

  • Application: On days 1, 2, and 3, apply 25 µL of the test substance, vehicle control, or positive control to the dorsum of each ear of the mice (4-5 animals per group).

  • Proliferation Measurement: On day 6, inject all mice intravenously with ³H-methyl thymidine (or other proliferation marker).

  • Lymph Node Excision: Five hours after injection, humanely euthanize the mice and excise the draining auricular lymph nodes.

  • Cell Proliferation Analysis: Prepare a single-cell suspension of lymph node cells from each mouse. Measure the incorporation of ³H-methyl thymidine using a scintillation counter to determine the disintegrations per minute (DPM).

  • Calculation of Stimulation Index (SI): For each group, calculate the mean DPM per mouse. The Stimulation Index is calculated by dividing the mean DPM of the test group by the mean DPM of the vehicle control group.

  • Interpretation: A test substance is classified as a sensitizer if the Stimulation Index is 3 or greater.

Objective: To assess the skin sensitization potential of a chemical by quantifying its reactivity with synthetic peptides containing cysteine and lysine.

Materials:

  • Test substance (this compound)

  • Synthetic cysteine-containing peptide (e.g., Ac-RFAACAA-COOH)

  • Synthetic lysine-containing peptide (e.g., Ac-RFAAKAA-COOH)

  • Acetonitrile (ACN)

  • Ammonium acetate buffer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test substance and the synthetic peptides in an appropriate solvent (usually acetonitrile).

  • Incubation: Mix the test substance solution with each of the peptide solutions in a 1:10 (cysteine) or 1:50 (lysine) molar ratio. Incubate the mixtures for 24 hours at 25°C.

  • HPLC Analysis: Following incubation, analyze the samples by HPLC to determine the concentration of the remaining, unreacted peptide.

  • Calculation of Peptide Depletion: Calculate the percentage of peptide depletion for both cysteine and lysine peptides using the following formula: Peptide Depletion (%) = [1 - (Peak Area of Peptide with Test Substance / Peak Area of Reference Control Peptide)] x 100

  • Prediction Model: Use the mean cysteine and lysine depletion values to classify the reactivity of the test substance (low, moderate, or high). This classification is then used to predict the skin sensitization potential. A mean depletion of ≥ 6.38% is considered a positive result for sensitization.

Mandatory Visualizations

G cluster_antimicrobial_mechanism Antimicrobial Mechanism of Methylisothiazolinone MI Methylisothiazolinone (MI) CellWall Microbial Cell Wall/ Membrane MI->CellWall Penetration Enzymes Essential Enzymes (with Thiol Groups) MI->Enzymes Reaction with Thiol Groups (-SH) Cytoplasm Cytoplasm CellWall->Cytoplasm Inhibition Enzyme Inhibition Enzymes->Inhibition MetabolicDisruption Disruption of Cellular Respiration & Energy Production Inhibition->MetabolicDisruption CellDeath Microbial Cell Death MetabolicDisruption->CellDeath

Caption: Antimicrobial mechanism of Methylisothiazolinone.

G cluster_challenge_test Preservative Efficacy Test (ISO 11930) Workflow Start Start PrepInoculum Prepare Standardized Microbial Inoculum (5 Strains) Start->PrepInoculum Inoculate Inoculate Cosmetic Product PrepInoculum->Inoculate Incubate Incubate at 20-25°C for 28 Days Inoculate->Incubate Sample Sample at Day 7, 14, 28 Incubate->Sample Neutralize Neutralize Preservative Sample->Neutralize Day 7 Sample->Neutralize Day 14 Sample->Neutralize Day 28 Plate Plate and Count CFUs Neutralize->Plate Evaluate Calculate Log Reduction & Evaluate vs. Criteria Plate->Evaluate End End Evaluate->End

Caption: Preservative Efficacy Test Workflow.

G cluster_llna Local Lymph Node Assay (OECD 429) Workflow Start Start PrepAnimals Prepare Mice Groups (Test, Vehicle, Positive Control) Start->PrepAnimals Apply Apply Substance to Ears (Days 1, 2, 3) PrepAnimals->Apply Inject Inject Proliferation Marker (Day 6) Apply->Inject Excise Excise Draining Auricular Lymph Nodes Inject->Excise Analyze Measure Lymphocyte Proliferation (DPM) Excise->Analyze Calculate Calculate Stimulation Index (SI) Analyze->Calculate Interpret Interpret Results (SI >= 3 is Sensitizer) Calculate->Interpret End End Interpret->End

Caption: Local Lymph Node Assay Workflow.

G cluster_dpra Direct Peptide Reactivity Assay (OECD 442C) Workflow Start Start PrepSolutions Prepare Test Substance & Peptide Solutions Start->PrepSolutions Incubate Incubate Substance with Cysteine & Lysine Peptides (24h at 25°C) PrepSolutions->Incubate Analyze Analyze Remaining Peptide Concentration by HPLC Incubate->Analyze Calculate Calculate % Peptide Depletion Analyze->Calculate Predict Predict Sensitization Potential based on Depletion Calculate->Predict End End Predict->End

Caption: Direct Peptide Reactivity Assay Workflow.

References

Stability of Methylisothiazolinone Hydrochloride in Aqueous Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylisothiazolinone hydrochloride (MIT-HCl) is a widely used preservative in a variety of aqueous formulations, including cosmetics, personal care products, and industrial applications. Its broad-spectrum antimicrobial activity makes it effective against bacteria, yeasts, and molds. The stability of MIT-HCl in aqueous solutions is a critical parameter that influences its efficacy and the shelf-life of the final product. This document provides a comprehensive overview of the stability of MIT-HCl in aqueous solutions, detailing the effects of pH, temperature, and light. It also includes detailed protocols for conducting stability studies to ensure product quality and regulatory compliance.

Factors Influencing the Stability of this compound

The stability of Methylisothiazolinone (MIT) in aqueous systems can be influenced by several environmental factors, including the presence of nucleophiles like metals, amines, thiols, and sulfides, which can lead to the opening of the heterocyclic ring and subsequent degradation.[1] In general, isothiazolinone biocides are known to be sensitive to thermal and pH conditions.[1]

Effect of pH

Methylisothiazolinone is generally stable in acidic to neutral pH conditions. However, its degradation rate increases significantly in alkaline solutions. While specific kinetic data for the hydrochloride salt is not extensively detailed in publicly available literature, the behavior of the active ingredient, methylisothiazolinone, is well-documented. For instance, its chlorinated counterpart, methylchloroisothiazolinone (MCI), is stable under acidic conditions, but its rate of disappearance from aqueous solution increases substantially as the pH rises from 4.5 to 11.[1] For MIT itself, hydrolysis and photolysis tests conducted at pH 4, 7, and 9 showed no noticeable decrease in its concentration under the specific test conditions. Another source indicates a hydrolysis half-life of over 30 days at pH 5, 7, and 9.

Effect of Temperature
Effect of Light

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the photodegradation of Methylisothiazolinone. One study reported that MIT is readily photolyzed by UV radiation, with a 61% reduction in content after 48 hours of exposure to lamps simulating natural sunlight. Another study noted an aqueous photodegradation half-life of 11 days for MIT at pH 7 under natural sunlight. Therefore, it is recommended to store aqueous solutions of MIT-HCl in light-protected containers.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of Methylisothiazolinone in aqueous solutions. It is important to note that much of the detailed kinetic data is for the closely related compound, methylchloroisothiazolinone (MCI), or for MIT under specific conditions.

Table 1: Hydrolytic and Photolytic Stability of Methylisothiazolinone (MIT)

ConditionParameterValueReference
Hydrolysis (pH 4, 7, 9; 25°C)DegradationNo noticeable decrease
Hydrolysis (pH 5, 7, 9)Half-life> 30 days
Photolysis (pH 7, natural sunlight)Half-life11 days
Photolysis (UV lamp)% Reduction (48 hours)61%

Table 2: Thermal Stability of a Related Isothiazolinone (MCI)

Temperature (°C)pHHalf-lifeReference
40-12 days (for a 3:1 MCI:MI mixture)[1]
60-< 2 days (for a 3:1 MCI:MI mixture)[1]

Note: This data is for Methylchloroisothiazolinone (MCI) or a mixture and should be used as an indicator of the general thermal sensitivity of isothiazolinones.

Experimental Protocols

This section provides detailed protocols for conducting stability studies of this compound in aqueous solutions. These protocols are based on established analytical methods and regulatory guidelines for stability testing.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of MIT-HCl under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • This compound (reference standard and sample)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water (Milli-Q or equivalent)

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber with a calibrated light source (ICH Q1B option 2)

  • HPLC system with a UV or DAD detector

  • Validated stability-indicating HPLC method (see Protocol 4.2)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of MIT-HCl in high-purity water at a suitable concentration (e.g., 1000 µg/mL).

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Store the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute to the working concentration for HPLC analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Store the solutions at room temperature for a defined period (e.g., 1, 4, 8, 24 hours), monitoring for degradation.

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of HCl, and dilute to the working concentration for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store the solution at room temperature for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample and dilute to the working concentration for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, allow it to cool to room temperature, and dilute to the working concentration for HPLC analysis.

  • Photodegradation:

    • Expose an aliquot of the stock solution in a photostability chamber to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At the end of the exposure period, withdraw samples from both the exposed and control solutions and dilute to the working concentration for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.

Protocol for a Stability-Indicating HPLC Method

Objective: To provide a reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and to separate it from its potential degradation products.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of 0.05 M sodium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 80:20 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Solution Preparation: Prepare a series of standard solutions of MIT-HCl in the mobile phase at concentrations ranging from, for example, 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dilute the aqueous samples from the stability studies with the mobile phase to a concentration that falls within the calibration range.

  • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared samples into the HPLC system and determine the concentration of MIT-HCl from the calibration curve.

  • Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method as "stability-indicating" is demonstrated by its ability to resolve the main peak from any degradation product peaks, which can be assessed using peak purity analysis with a DAD.

Protocol for Long-Term Stability Studies

Objective: To evaluate the stability of MIT-HCl in an aqueous formulation under recommended storage conditions to establish a shelf-life.

Procedure:

  • Batch Selection: Use at least three batches of the aqueous formulation containing MIT-HCl.

  • Container Closure System: Store the samples in the container closure system intended for the final product.

  • Storage Conditions: Store the batches under long-term storage conditions as per ICH Q1A(R2) guidelines. For aqueous solutions, this is typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Testing Frequency: Test the samples at regular intervals, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Parameters to be Tested: At each time point, analyze the samples for:

    • Appearance (color, clarity, precipitation)

    • pH

    • Assay of this compound (using the validated HPLC method)

    • Degradation products/impurities

  • Data Evaluation: Evaluate the data to determine the shelf-life of the product, which is the time period during which the product is expected to remain within its approved specifications under the defined storage conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare MIT-HCl Stock Solution acid Acid Hydrolysis (0.1M & 1M HCl) stock->acid Expose to Stress base Base Hydrolysis (0.1M & 1M NaOH) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂) stock->oxidation Expose to Stress thermal Thermal Stress (e.g., 80°C) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress neutralize Neutralize & Dilute acid->neutralize base->neutralize hplc Stability-Indicating HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Evaluation: % Degradation, Degradation Profile hplc->data

Caption: Workflow for Forced Degradation Study of MIT-HCl.

logical_relationships cluster_factors Influencing Factors cluster_outcomes Degradation Pathways MIT_Stability MIT-HCl Stability in Aqueous Solution pH pH MIT_Stability->pH Temp Temperature MIT_Stability->Temp Light Light (UV) MIT_Stability->Light Nucleophiles Nucleophiles (e.g., thiols, amines) MIT_Stability->Nucleophiles Hydrolysis Hydrolysis pH->Hydrolysis Thermolysis Thermolysis Temp->Thermolysis Photolysis Photolysis Light->Photolysis Nucleophilic_Attack Nucleophilic Attack Nucleophiles->Nucleophilic_Attack Hydrolysis->MIT_Stability Leads to Degradation of Thermolysis->MIT_Stability Leads to Degradation of Photolysis->MIT_Stability Leads to Degradation of Nucleophilic_Attack->MIT_Stability Leads to Degradation of

Caption: Factors Influencing MIT-HCl Degradation in Aqueous Solutions.

Conclusion

The stability of this compound in aqueous solutions is a multifaceted issue influenced primarily by pH, temperature, and light. While generally stable in acidic to neutral conditions at ambient temperature and when protected from light, its degradation is accelerated by alkaline pH, elevated temperatures, and UV exposure. The provided protocols for forced degradation, stability-indicating HPLC analysis, and long-term stability studies offer a robust framework for researchers, scientists, and drug development professionals to thoroughly evaluate and ensure the stability of their MIT-HCl-containing formulations. Adherence to these guidelines will aid in the development of safe, effective, and stable products with a well-defined shelf-life.

References

Application Notes and Protocols for Methylisothiazolinone Hydrochloride (MIT-HCl) in Antimicrobial Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisothiazolinone (MIT), a potent synthetic biocide from the isothiazolinone group, is widely utilized as a preservative in numerous personal care products and industrial applications to control microbial growth in water-based solutions.[1][2] Its hydrochloride salt, Methylisothiazolinone hydrochloride (MIT-HCl), offers enhanced solubility and handling characteristics for laboratory settings. MIT demonstrates broad-spectrum antimicrobial activity against bacteria and fungi, making it a subject of interest for antimicrobial research and preservative efficacy testing.[3][4]

These application notes provide detailed protocols for the preparation of MIT-HCl solutions and their use in determining antimicrobial efficacy, specifically through the measurement of the Minimum Inhibitory Concentration (MIC).

Physicochemical and Antimicrobial Properties

Accurate formulation begins with understanding the fundamental properties of the compound. MIT-HCl is typically a solid powder that is soluble in water and some organic solvents like DMSO.[1][5] The antimicrobial efficacy is often reported in parts per million (ppm), and it's crucial to distinguish between the free base (MIT) and its HCl salt for accurate concentration calculations.

Table 1: Physicochemical Properties of Methylisothiazolinone (MIT) and its Hydrochloride Salt (MIT-HCl)

PropertyMethylisothiazolinone (MIT)Methylisothiazolinone HCl (MIT-HCl)Reference
CAS Number 2682-20-426172-54-3[1]
Molecular Formula C₄H₅NOSC₄H₆ClNOS[1][6]
Molecular Weight 115.16 g/mol 151.61 g/mol [1][6]
Appearance White SolidSolid Powder[1][7]
Water Solubility 489 g/L (at 20°C)Soluble[1][5]
Other Solubilities Soluble in methanol and acetonitrileSoluble in DMSO[1][6]
Stability Stable under recommended storage conditions; hydrolysis half-life >30 days at pH 5, 7, and 9.Stable for over 2 years if stored properly at -20°C.[1][4][6]

Table 2: Reported Minimum Inhibitory Concentrations (MIC) for Methylisothiazolinone (MIT)

MicroorganismMIC (ppm)Reference
Pseudomonas aeruginosa15 ppm[3]
Staphylococcus aureus30 - 45 ppm[3][8]
Escherichia coli30 ppm[8]
Candida albicans30 ppm[8]
Aspergillus niger60 - 166 mg/L (ppm)[3]

Experimental Protocols

Protocol 1: Preparation of a 10,000 ppm MIT-HCl Stock Solution

This protocol describes the preparation of a primary stock solution, which can be further diluted to create working solutions for various antimicrobial assays.

Safety Precautions: Methylisothiazolinone is a known skin sensitizer and is corrosive.[2] Always handle MIT-HCl powder and concentrated solutions in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

Materials:

  • This compound (MIT-HCl) powder (>98% purity)

  • Sterile, deionized (DI) water or DMSO

  • Calibrated analytical balance

  • Sterile volumetric flask (e.g., 10 mL or 50 mL)

  • Sterile serological pipettes

  • Sterile conical tubes or media bottles for storage

  • Sterile 0.22 µm syringe filter

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation Workflow start Start: Gather Materials weigh 1. Calculate & Weigh MIT-HCl Powder (e.g., 100 mg for 10 mL of 10,000 ppm) start->weigh dissolve 2. Dissolve Powder in Solvent (e.g., ~8 mL sterile water in 10 mL flask) weigh->dissolve vortex 3. Vortex/Mix Until Fully Dissolved dissolve->vortex qs 4. QS to Final Volume (Bring volume to 10 mL mark) vortex->qs filter 5. Sterile Filter Solution (Using a 0.22 µm syringe filter) qs->filter store 6. Aliquot and Store (-20°C for long-term) filter->store end End: Stock Solution Ready store->end

Caption: Workflow for preparing a sterile MIT-HCl stock solution.

Procedure:

  • Calculation: To prepare a 10,000 ppm (parts per million) solution, you need 10,000 mg of MIT-HCl per liter of solvent. For a smaller volume, such as 10 mL, the calculation is: (10,000 mg / 1000 mL) * 10 mL = 100 mg.

  • Weighing: Accurately weigh 100 mg of MIT-HCl powder using an analytical balance.

  • Dissolving: Transfer the powder to a 10 mL sterile volumetric flask. Add approximately 8 mL of sterile DI water (or DMSO).

  • Mixing: Cap the flask and mix thoroughly by vortexing or inverting until the powder is completely dissolved.[5]

  • Adjusting Volume (QS): Add sterile DI water to bring the final volume to the 10 mL mark on the volumetric flask. This is known as "quantity sufficient" (QS).

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile storage vessel (e.g., a 15 mL conical tube). This step is critical to remove any microbial contamination from the stock solution itself.

  • Storage: Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles. Label clearly with the compound name, concentration, and date. Store at -20°C for long-term use or at 2-8°C for short-term use.[1]

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of MIT-HCl against a bacterial strain, adapted from established antimicrobial susceptibility testing guidelines.[9]

Materials:

  • Sterile 96-well, flat-bottom microtiter plates

  • MIT-HCl stock solution (e.g., 10,000 ppm)

  • Bacterial culture in log-phase growth

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile DI water or saline (for dilutions)

  • Multichannel pipette

  • Incubator (37°C)

  • Plate reader or visual assessment tools

Workflow for Broth Microdilution MIC Assay

G cluster_mic Broth Microdilution MIC Assay Workflow cluster_plate_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_results Result Analysis prep_media 1. Add 50 µL of broth to wells 2-12 prep_drug 2. Add 100 µL of MIT-HCl working solution to well 1 prep_media->prep_drug serial_dilute 3. Perform 2-fold serial dilution: Transfer 50 µL from well 1 to 2, mix, then 2 to 3, etc. prep_drug->serial_dilute inoculate 4. Add 50 µL of standardized bacterial inoculum to all wells serial_dilute->inoculate incubate 5. Incubate plate (e.g., 18-24h at 37°C) inoculate->incubate read_plate 6. Read results visually or with a plate reader (OD600) incubate->read_plate determine_mic 7. Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic

Caption: Step-by-step workflow for determining the MIC value.

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the test bacteria overnight in an appropriate broth medium.

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh CAMHB.

  • Prepare Microtiter Plate:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of MIT-HCl. For example, to test a range up to 64 ppm, dilute your 10,000 ppm stock to create a 128 ppm working solution (this will be the starting concentration in well 1, which is then diluted by the inoculum).

    • Add 100 µL of the 128 ppm MIT-HCl working solution to well 1. Well 12 will serve as the growth control (no drug).

  • Perform Serial Dilutions:

    • Using a multichannel pipette, transfer 50 µL of the solution from well 1 to well 2.

    • Mix the contents of well 2 by pipetting up and down.

    • Continue this 2-fold serial dilution across the plate from well 2 to well 11, discarding the final 50 µL from well 11. This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0 ppm).

  • Inoculate the Plate:

    • Add 50 µL of the standardized bacterial inoculum to each well (wells 1 through 12). The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the plate for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of MIT-HCl at which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

References

Troubleshooting & Optimization

Optimizing Methylisothiazolinone Hydrochloride (MIT-HCl) for Long-Term Sample Preservation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Methylisothiazolinone hydrochloride (MIT-HCl) as a biocide for the long-term preservation of biological samples. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MIT-HCl) and how does it work as a preservative?

Methylisothiazolinone (MIT) is a powerful, broad-spectrum synthetic biocide belonging to the isothiazolinone group.[1][2] It is effective against bacteria, fungi, and algae.[1] Its mechanism of action involves the disruption of microbial viability by penetrating cell membranes and reacting with essential thiols in cellular components. This leads to the inhibition of key enzymes, interference with oxygen consumption and ATP synthesis, and disruption of the Krebs cycle, ultimately resulting in cell death.[3] MIT-HCl is the hydrochloride salt form of Methylisothiazolinone.

Q2: What are the primary applications of MIT-HCl as a preservative in a research setting?

While extensively used in industrial applications such as in paints, cosmetics, and water treatment, MIT-HCl can be employed in the laboratory to prevent microbial contamination in various reagents and samples.[3][4] For instance, a 0.01% solution of 2-methylisothiazolinone has been used as a preservative in a Streptavidin-HRP conjugate solution.[5] It is also a component of commercial preservatives like ProClin™, which are used to increase the shelf life of in vitro diagnostic (IVD) manufacturing reagents.[6]

Q3: What are the potential side effects of using MIT-HCl on biological samples?

MIT-HCl can have cytotoxic effects. Studies have shown that it can induce apoptosis and an inflammatory response in human bronchial epithelial cells by activating matrix metalloproteinases (MMPs).[7] It has also been observed to cause mitochondrial damage in the endothelium of rat cerebral blood vessels.[7] Therefore, it is crucial to determine the optimal, lowest effective concentration to minimize potential damage to the sample itself.

Q4: Is MIT-HCl a hazardous substance?

Yes, Methylisothiazolinone is classified as a skin sensitizer and can cause allergic contact dermatitis.[8][9] In high concentrations, it can cause skin burns and severe allergies.[2] Due to its toxicity, it should be handled with appropriate personal protective equipment (PPE), and laboratory safety protocols must be strictly followed.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Sample Degradation or Alteration High concentration of MIT-HCl may be causing cellular damage, protein denaturation, or nucleic acid degradation.- Titrate the concentration of MIT-HCl to find the minimum inhibitory concentration (MIC) for your specific sample type and storage conditions.- Consider performing a pilot study with a range of concentrations to assess the impact on sample integrity over time.- Evaluate alternative preservatives if sample integrity cannot be maintained.
Inhibition of Downstream Assays (e.g., PCR, ELISA) MIT-HCl may interfere with enzymatic reactions or binding interactions in your assay.- Perform a control experiment with and without MIT-HCl to determine if it is the source of inhibition.- If inhibition is observed, consider methods to remove the preservative before analysis, such as dialysis, desalting columns, or buffer exchange.- For PCR, DNA purification kits may effectively remove MIT-HCl.
Precipitation in Sample or Buffer The addition of MIT-HCl may alter the solubility of components in your sample or buffer, especially at low temperatures.- Ensure the MIT-HCl stock solution is fully dissolved before adding it to your sample.- Test the compatibility of MIT-HCl with your specific buffer system at the intended storage temperature.- Consider filtering the sample after the addition of the preservative if a fine precipitate forms.
Ineffective Microbial Control The concentration of MIT-HCl may be too low to inhibit the specific microbial contaminants in your sample.- Verify the concentration of your MIT-HCl stock solution.- Increase the concentration of MIT-HCl incrementally, while monitoring for any adverse effects on the sample.- Ensure homogenous mixing of the preservative within the sample.- Consider combining MIT-HCl with another biocide that has a different mechanism of action, but be aware of potential interactions.

Quantitative Data Summary

The optimal concentration of MIT-HCl for sample preservation is highly dependent on the sample type, storage duration, and potential for microbial contamination. The following table summarizes recommended concentrations from various applications, which can serve as a starting point for optimization in a research context.

Application Recommended Concentration of Active Ingredient (MIT) Reference
General Preservative in Streptavidin-HRP Conjugate0.01%[5]
ProClin™ Preservatives (containing MIT and CMIT)As low as 0.02%[5]
Rinse-off Cosmetic ProductsUp to 100 ppm (0.01%)[10]

Experimental Protocols

Protocol 1: Preparation of a 1% (10 mg/mL) MIT-HCl Stock Solution

This protocol is for the preparation of a stock solution that can be further diluted to the desired working concentration.

Materials:

  • This compound (MIT-HCl) powder

  • Nuclease-free water

  • Sterile, conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weigh out 100 mg of MIT-HCl powder using a calibrated analytical balance.

  • Transfer the powder to a 15 mL sterile conical tube.

  • Add 10 mL of nuclease-free water to the tube.

  • Cap the tube tightly and vortex until the MIT-HCl is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Label the tube clearly with "1% MIT-HCl Stock," the date of preparation, and your initials.

  • Store the stock solution at 2-8°C.[11]

Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) for a Liquid Sample

This protocol provides a general workflow for determining the lowest effective concentration of MIT-HCl to prevent microbial growth in a liquid biological sample.

Materials:

  • 1% MIT-HCl stock solution

  • Your liquid biological sample

  • Sterile microcentrifuge tubes or a 96-well plate

  • Positive control for microbial growth (e.g., a known contaminated sample or a small inoculum of common lab contaminants)

  • Negative control (sterile sample buffer)

  • Incubator at a suitable temperature for microbial growth (e.g., 37°C for bacteria, room temperature for fungi)

Procedure:

  • Prepare a series of dilutions of the 1% MIT-HCl stock solution in your sample buffer. For example, create dilutions to achieve final concentrations of 0.001%, 0.005%, 0.01%, 0.025%, 0.05%, and 0.1%.

  • Aliquot your liquid biological sample into sterile tubes or wells.

  • Add the different dilutions of MIT-HCl to the sample aliquots to achieve the desired final concentrations.

  • Include a positive control (sample with no MIT-HCl) and a negative control (sterile buffer with no MIT-HCl).

  • If you wish to challenge the preservative, add a small inoculum of a known contaminant to a parallel set of samples with the varying MIT-HCl concentrations.

  • Incubate the samples at an appropriate temperature.

  • Visually inspect the samples for turbidity (a sign of microbial growth) daily for a period of one to two weeks.

  • The lowest concentration of MIT-HCl that prevents visible growth is the Minimum Inhibitory Concentration (MIC).

Visualizations

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_setup Experimental Setup cluster_incubation Incubation & Observation cluster_analysis Analysis stock Prepare 1% MIT-HCl Stock Solution dilutions Create Serial Dilutions of MIT-HCl stock->dilutions add_preservative Add MIT-HCl Dilutions to Samples dilutions->add_preservative aliquot Aliquot Biological Sample aliquot->add_preservative incubate Incubate Samples add_preservative->incubate controls Prepare Positive & Negative Controls observe Daily Visual Observation for Turbidity incubate->observe determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of MIT-HCl.

Troubleshooting_Logic cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem Encountered During Experiment degradation Sample Degradation? start->degradation inhibition Assay Inhibition? start->inhibition precipitation Precipitation? start->precipitation lower_conc Lower MIT-HCl Concentration degradation->lower_conc remove_preservative Remove Preservative Before Assay inhibition->remove_preservative check_compatibility Check Buffer Compatibility precipitation->check_compatibility alt_preservative Consider Alternative Preservative lower_conc->alt_preservative remove_preservative->alt_preservative check_compatibility->alt_preservative

Caption: A logical flowchart for troubleshooting common issues with MIT-HCl.

References

"degradation of Methylisothiazolinone hydrochloride in stored solutions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methylisothiazolinone Hydrochloride (MIT-HCl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of MIT-HCl in stored solutions and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound (MIT-HCl) is relatively stable in aqueous solutions at or near neutral pH. In environmental conditions, the hydrochloride salt rapidly converts to the neutral methylisothiazolinone (MIT) molecule. The primary modes of degradation are hydrolysis, particularly at alkaline pH, and photodegradation. For aqueous solutions at pH 5, 7, and 9, the hydrolysis half-life is greater than 30 days.[1] However, exposure to sunlight can significantly accelerate degradation.

Q2: How does pH affect the stability of MIT-HCl solutions?

The stability of MIT-HCl is pH-dependent. It is most stable in acidic to neutral conditions. In alkaline solutions (pH > 8), the rate of degradation increases significantly. This is due to the hydrolysis of the isothiazolinone ring, which is catalyzed by hydroxide ions.

Q3: Is MIT-HCl sensitive to light?

Yes, MIT-HCl is susceptible to photodegradation. The estimated half-life of methylisothiazolinone under natural sunlight at a 30°N latitude is approximately 1.1 days.[2] Therefore, it is crucial to protect stock solutions and experimental setups from direct light exposure to prevent premature degradation of the compound.

Q4: What are the primary degradation products of MIT-HCl?

The main degradation pathway for MIT involves the opening of the isothiazolinone ring. This process is often initiated by the cleavage of the nitrogen-sulfur (N-S) bond.[2] A key degradation product that has been identified is N-methylmalonamic acid.

Q5: How should I store my MIT-HCl stock solutions to ensure stability?

To maximize the shelf-life of your MIT-HCl solutions, they should be stored in a cool, dark place. Based on available data, refrigeration at 2-8°C is recommended for short-term storage, while freezing at -20°C is suitable for long-term storage. The container should be tightly sealed to prevent evaporation and contamination. For aqueous solutions, maintaining a slightly acidic to neutral pH can also enhance stability.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of antimicrobial efficacy in my experiment. 1. Degradation of MIT-HCl due to improper storage (exposure to light, high temperature, or alkaline pH). 2. Interaction with other components in your experimental medium.1. Prepare fresh solutions of MIT-HCl from a solid stock. 2. Verify the pH of your experimental medium. 3. Store all MIT-HCl solutions protected from light and at the recommended temperature. 4. Analyze the concentration of your MIT-HCl solution using a suitable analytical method like HPLC to confirm its integrity.
Inconsistent experimental results over time. 1. Gradual degradation of the MIT-HCl stock solution. 2. Variability in experimental conditions (e.g., light exposure, temperature fluctuations).1. Use freshly prepared solutions for each set of experiments. 2. Implement standardized procedures for solution preparation and storage. 3. Monitor and control environmental factors such as light and temperature during your experiments.
Precipitate formation in the stored solution. 1. Saturation limit exceeded, especially at lower temperatures. 2. Interaction with components of the storage container or contaminants.1. Gently warm the solution to see if the precipitate redissolves. If so, consider using a slightly lower concentration for storage. 2. Ensure high-purity solvents and clean storage vessels are used. 3. Filter the solution through a compatible syringe filter before use.

Quantitative Data on MIT-HCl Degradation

The following tables summarize the available quantitative data on the degradation of Methylisothiazolinone. As MIT-HCl rapidly converts to MIT in aqueous solutions, this data is highly relevant for understanding its stability.

Table 1: Hydrolysis Half-life of Methylisothiazolinone in Aqueous Solutions

pHTemperatureHalf-life
5Ambient> 30 days
7Ambient> 30 days
9Ambient> 30 days

Table 2: Photodegradation Half-life of Methylisothiazolinone

ConditionpHHalf-life
Natural Sunlight (30°N latitude)7~1.1 days[2]

Experimental Protocols

Protocol for Stability Testing of MIT-HCl Solutions via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of MIT-HCl in a given solution over time.

1. Materials and Reagents:

  • This compound (analytical standard)

  • High-purity water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • HPLC system with a UV detector

2. Preparation of Standard Solutions:

  • Prepare a stock solution of MIT-HCl (e.g., 1000 µg/mL) in a suitable solvent (e.g., methanol or water). Store this stock solution under recommended conditions (refrigerated and protected from light).

  • From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase.

3. Preparation of Stability Samples:

  • Prepare the MIT-HCl solution to be tested at the desired concentration in the relevant solvent or experimental medium.

  • Dispense aliquots of this solution into amber vials to protect from light.

  • Store the vials under the desired storage conditions (e.g., 4°C, 25°C, 40°C).

4. HPLC Analysis:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase is a mixture of methanol and a buffered aqueous solution (e.g., phosphate buffer at pH 3). The exact ratio can be optimized.

  • Flow Rate: A standard flow rate is 1.0 mL/min.

  • Detection: Set the UV detector to the maximum absorbance wavelength of MIT, which is around 274 nm.[3]

  • Injection Volume: Typically 10-20 µL.

5. Data Collection and Analysis:

  • At specified time points (e.g., 0, 1, 7, 14, 30 days), remove a vial from each storage condition.

  • Allow the sample to come to room temperature and inject it into the HPLC system.

  • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of MIT-HCl in the stability samples by comparing their peak areas to the calibration curve.

  • Calculate the percentage of MIT-HCl remaining at each time point relative to the initial concentration (time 0).

  • The degradation rate and half-life can be determined by plotting the concentration of MIT-HCl versus time.

Visualizations

Degradation_Pathway MIT_HCl Methylisothiazolinone Hydrochloride (MIT-HCl) MIT Methylisothiazolinone (MIT) MIT_HCl->MIT In aqueous solution Ring_Opening Ring Opening Intermediate MIT->Ring_Opening Hydrolysis (alkaline pH) or Photodegradation N_Methylmalonamic_Acid N-methylmalonamic Acid Ring_Opening->N_Methylmalonamic_Acid Other_Products Other Degradation Products Ring_Opening->Other_Products

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_results Results Prep_Standards Prepare MIT-HCl Standard Solutions HPLC HPLC Analysis Prep_Standards->HPLC Prep_Samples Prepare MIT-HCl Stability Samples Store Store Samples under Defined Conditions (Temp, Light) Prep_Samples->Store Sample Collect Samples at Defined Timepoints Store->Sample Sample->HPLC Data Data Processing & Quantification HPLC->Data Degradation_Profile Determine Degradation Profile and Half-life Data->Degradation_Profile

Caption: Workflow for MIT-HCl stability testing.

Troubleshooting_Logic Start Inconsistent Results or Loss of Efficacy Check_Solution Is the MIT-HCl solution freshly prepared? Start->Check_Solution Check_Storage Was the solution stored properly? (Cool, Dark, Neutral pH) Check_Solution->Check_Storage Yes Prepare_Fresh Prepare a fresh solution Check_Solution->Prepare_Fresh No Verify_Storage Review and correct storage procedures Check_Storage->Verify_Storage No Check_pH Check pH of the experimental medium Check_Storage->Check_pH Yes Prepare_Fresh->Check_Storage End Problem Resolved Verify_Storage->End Adjust_pH Adjust pH to be neutral or slightly acidic if possible Check_pH->Adjust_pH No Consider_Interactions Investigate potential interactions with other reagents Check_pH->Consider_Interactions Yes Adjust_pH->End Consider_Interactions->End

Caption: Troubleshooting logic for MIT-HCl related issues.

References

Technical Support Center: Methylisothiazolinone Hydrochloride and Plastic Labware Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of methylisothiazolinone hydrochloride with various common plastic labware.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its compatibility with labware important?

This compound is a widely used biocide and preservative in various industrial and research applications. Ensuring its compatibility with plastic labware is crucial to prevent contamination of experiments, degradation of the labware, and potential experimental artifacts caused by leached substances.

Q2: Is this compound compatible with polypropylene (PP) labware?

Polypropylene generally exhibits excellent chemical resistance to aqueous solutions, weak acids, and bases.[1][2][3][4] Given that this compound is used in aqueous solutions at low concentrations, it is expected to be compatible with polypropylene labware for short-term applications. However, for long-term storage or high-temperature applications, specific testing is recommended.

Q3: Can I use polyethylene (PE) labware with this compound solutions?

Similar to polypropylene, both low-density (LDPE) and high-density (HDPE) polyethylene have good resistance to aqueous solutions.[5][6][7][8] Therefore, polyethylene labware is likely suitable for routine use with this compound solutions. Studies have shown that polyethylene can absorb hydrophobic compounds, so for sensitive applications, the potential for absorption should be considered.[9][10][11]

Q4: What is the compatibility of polystyrene (PS) labware with this compound?

Polystyrene is generally less chemically resistant than polypropylene and polyethylene, particularly to organic solvents.[12][13][14][15][16] While it is resistant to aqueous solutions of many salts, its compatibility with a preservative like this compound should be verified, especially for long-term exposure or if other organic components are present in the solution.

Q5: Is polycarbonate (PC) labware a suitable choice for working with this compound?

Polycarbonate has good resistance to dilute mineral and many organic acids but is sensitive to alkaline solutions, certain organic solvents, and stress cracking agents.[17][18][19][20][21] Given that the pH of a this compound solution can be slightly acidic, polycarbonate may be suitable for short-term use. However, it is crucial to test for compatibility under specific experimental conditions to avoid crazing or cracking.

Q6: Can I use PETG (polyethylene terephthalate glycol-modified) labware with this compound?

PETG offers good chemical resistance to a range of chemicals, but this can be affected by temperature and concentration.[22][23][24][25][26] For aqueous-based solutions of this compound at room temperature, PETG is expected to be compatible. However, as with all plastics, verification for your specific application is recommended.

Troubleshooting Guide

Issue: Unexpected Cell Death or Altered Cell Behavior

  • Possible Cause: Leaching of cytotoxic or bioactive compounds from the plastic labware. Additives in plastics, such as antioxidants, plasticizers, or slip agents, can leach into the culture medium.[27][28][29][30][31]

  • Troubleshooting Steps:

    • Run a Blank: Incubate your cell culture medium in the suspect labware for the same duration and under the same conditions as your experiment, but without cells. Then, use this "conditioned" medium to culture your cells and observe for any adverse effects.

    • Switch Labware Material: Try using labware made from a different polymer (e.g., switch from polystyrene to polypropylene) or from a different manufacturer.

    • Use "Cell Culture Treated" Labware: Ensure you are using labware that is specifically tested and certified for cell culture applications, which often have lower levels of leachables.

    • Pre-rinse Labware: Rinsing the labware with sterile, high-purity water or a buffer compatible with your experiment before use may help remove some surface contaminants.

Issue: Inconsistent or Non-Reproducible Experimental Results

  • Possible Cause: Absorption of the active ingredient (this compound) into the plastic, leading to a lower effective concentration in your solution. Polyolefins like PE and PP are known to absorb some organic molecules.[9][10][11]

  • Troubleshooting Steps:

    • Quantify the Active Ingredient: If possible, measure the concentration of this compound in your solution after it has been in contact with the labware for a period.

    • Minimize Contact Time: Prepare solutions fresh and minimize the storage time in plastic containers.

    • Consider Glassware: For preparing stock solutions or for long-term storage, consider using glass labware, which is generally more inert.

Issue: Visible Changes to the Plastic Labware (e.g., Cloudiness, Crazing, Swelling)

  • Possible Cause: Direct chemical attack on the plastic polymer by the solution. This is more likely with less resistant plastics like polystyrene or polycarbonate, especially if the solution contains other aggressive chemicals or is used at elevated temperatures.

  • Troubleshooting Steps:

    • Discontinue Use Immediately: Do not use any labware that shows signs of degradation.

    • Consult a Chemical Resistance Chart: Refer to the manufacturer's chemical compatibility data for the specific plastic.

    • Perform a Compatibility Test: Conduct a simple immersion test as described in the experimental protocols section below.

Data Presentation

Table 1: Inferred Compatibility of this compound with Common Plastic Labware

Plastic MaterialAbbreviationGeneral Chemical Resistance to Aqueous SolutionsInferred Compatibility with this compound Solution (at room temperature)Key Considerations
PolypropylenePPExcellent[1][2][3]Good to Excellent Low potential for leaching. May absorb some compounds over long-term storage.
High-Density PolyethyleneHDPEExcellent[5][6]Good to Excellent Similar to PP, low leaching potential but possible absorption.
Low-Density PolyethyleneLDPEExcellent[5][6]Good to Excellent More flexible than HDPE, similar chemical resistance for this application.
PolystyrenePSGood[12][13][14]Fair to Good Higher potential for chemical attack and leaching compared to PP and PE. Testing is highly recommended.
PolycarbonatePCGood (but sensitive to alkaline pH and stress)[17][18][19]Fair Risk of stress cracking. Not recommended for long-term storage without specific compatibility testing.
Polyethylene Terephthalate GlycolPETGGood[22][23][24]Good Generally good for aqueous solutions, but compatibility can be temperature and concentration-dependent.

Disclaimer: This table provides an inferred compatibility rating based on general chemical resistance data. It is not a substitute for specific testing under your experimental conditions.

Experimental Protocols

Protocol 1: Basic Chemical Compatibility Immersion Test

This protocol is a simplified version based on principles from ASTM D543.[32][33][34]

  • Material Preparation: Cut small, uniform pieces of the plastic labware to be tested. Measure and record the initial weight and dimensions of each piece.

  • Immersion: Completely submerge the plastic pieces in a solution of this compound at the concentration and temperature relevant to your experiment. As a control, submerge identical plastic pieces in deionized water.

  • Incubation: Keep the containers sealed to prevent evaporation and incubate for a predetermined period (e.g., 24 hours, 7 days).

  • Observation: At regular intervals, visually inspect the plastic pieces for any changes such as swelling, discoloration, cracking, or cloudiness. Also, observe the solution for any precipitation or color change.

  • Final Analysis: After the incubation period, remove the plastic pieces, gently dry them, and re-measure their weight and dimensions. A significant change (e.g., >2% in weight) indicates a potential incompatibility.

Mandatory Visualization

Chemical_Compatibility_Workflow Experimental Workflow for Assessing Chemical Compatibility start Start: Identify Plastic and Chemical lit_review Literature Review: Check Manufacturer's Data and Published Charts start->lit_review exp_design Design Experiment: Define Concentration, Temperature, Duration lit_review->exp_design prep_samples Prepare Plastic Samples: Cut, Clean, Measure Initial Weight & Dimensions exp_design->prep_samples immersion Immersion: Submerge Samples in Chemical and Control (e.g., Water) prep_samples->immersion incubation Incubation: Seal and Store at Defined Temperature and Duration immersion->incubation visual_obs Visual Observation: Check for Swelling, Cracking, Discoloration incubation->visual_obs quant_analysis Quantitative Analysis: Measure Final Weight & Dimensions visual_obs->quant_analysis data_interp Data Interpretation: Calculate % Change in Weight/Dimensions quant_analysis->data_interp conclusion Conclusion: Determine Compatibility (Compatible, Limited, Incompatible) data_interp->conclusion end End conclusion->end

Caption: Workflow for chemical compatibility testing.

Troubleshooting_Unexpected_Results Troubleshooting Unexpected Experimental Results start Unexpected Result Observed (e.g., Cell Death, Low Efficacy) check_contamination Check for Microbial Contamination (Bacteria, Fungi, Mycoplasma) start->check_contamination contamination_found Contamination Found? check_contamination->contamination_found address_contamination Address Contamination: Discard Culture, Decontaminate contamination_found->address_contamination Yes no_contamination No Microbial Contamination contamination_found->no_contamination No leachables_check Hypothesis: Leachables from Plasticware no_contamination->leachables_check run_blank Run Blank Experiment: Incubate Medium in Labware, then use for Culture leachables_check->run_blank leachables_effect Adverse Effect with 'Conditioned' Medium? run_blank->leachables_effect confirm_leachables Leachables Likely Cause: Switch Plastic Type or Manufacturer leachables_effect->confirm_leachables Yes absorption_check Hypothesis: Absorption of Compound leachables_effect->absorption_check No quantify_compound Quantify Compound Concentration in Solution Over Time absorption_check->quantify_compound concentration_drop Significant Drop in Concentration? quantify_compound->concentration_drop confirm_absorption Absorption Likely Cause: Minimize Contact Time, Consider Glass concentration_drop->confirm_absorption Yes other_factors Investigate Other Experimental Variables concentration_drop->other_factors No

Caption: Troubleshooting guide for unexpected results.

References

Technical Support Center: Addressing Microbial Resistance to Methylisothiazolinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments involving Methylisothiazolinone (MIT) hydrochloride.

Troubleshooting Guides

This section provides solutions to common problems researchers face when investigating the efficacy and resistance mechanisms related to MIT.

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values

Question: My MIC results for Methylisothiazolinone against my test organism are significantly higher than what is reported in the literature. What could be the cause?

Answer: Several factors can contribute to unexpectedly high MIC values. Consider the following troubleshooting steps:

  • Inoculum Density: An inoculum that is too dense can overwhelm the antimicrobial agent, leading to higher apparent MICs. Ensure your inoculum is standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Media Composition: The composition of your growth medium can influence the activity of MIT. Cation concentrations, pH, and the presence of organic matter can all affect its efficacy. Whenever possible, use standardized media like Cation-Adjusted Mueller-Hinton Broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • MIT Stock Solution Integrity: Ensure your MIT stock solution is properly prepared, stored, and not expired. MIT can be sensitive to light and pH, so it should be stored in a dark, cool place and freshly prepared as needed.

  • Microbial Contamination: Contamination of your culture with a more resistant microorganism can lead to false-positive growth in your MIC assay. Always perform a purity check of your inoculum.

  • Incubation Time and Temperature: Deviations from the recommended incubation time (typically 16-20 hours) and temperature (usually 35°C ± 2°C) can affect microbial growth and, consequently, the MIC reading.

Issue 2: Inconsistent or Irreproducible MIC Results

Question: I am getting different MIC values for the same organism across different experimental runs. How can I improve the reproducibility of my results?

Answer: Inconsistent MIC results are often due to subtle variations in experimental procedure. To improve reproducibility:

  • Standardize Every Step: Follow a validated protocol, such as the CLSI M07 guidelines, for every aspect of the assay, from media preparation and inoculum standardization to incubation and reading of results.[1][2][3]

  • Automated vs. Manual Reading: Manual reading of MIC endpoints can be subjective. If available, use an automated plate reader to standardize the determination of growth inhibition.

  • Evaporation Control: During incubation, evaporation from the wells of a microtiter plate can concentrate the antimicrobial and affect results. Use plate sealers or a humidified incubator to minimize evaporation.

  • Quality Control Strains: Always include quality control (QC) strains with known MIC values in your experiments. This will help you to verify that your assay is performing within acceptable limits.

Issue 3: Microbial Growth in the Presence of High Concentrations of MIT (Suspected Resistance)

Question: My organism is growing at MIT concentrations that should be inhibitory. How can I determine if this is true resistance and what the mechanism might be?

Answer: If you suspect microbial resistance, a systematic investigation is necessary. The following workflow can guide your investigation:

G cluster_0 Initial Observation cluster_1 Confirmation and Characterization cluster_2 Mechanism Investigation cluster_3 Conclusion start Unexpected microbial growth at high MIT concentrations confirm_mic Confirm High MIC (Repeat with stringent QC) start->confirm_mic assess_biofilm Assess Biofilm Formation (e.g., Crystal Violet Assay) confirm_mic->assess_biofilm If confirmed efflux_assay Efflux Pump Assay (with inhibitors like CCCP or PAβN) confirm_mic->efflux_assay If planktonic resistance protein_analysis Outer Membrane Protein (OMP) Analysis (SDS-PAGE) confirm_mic->protein_analysis mbec_assay Determine MBEC (Minimum Biofilm Eradication Concentration) assess_biofilm->mbec_assay If biofilm former conclusion Identify Resistance Mechanism(s) mbec_assay->conclusion gene_expression Gene Expression Analysis (qPCR for efflux pump genes, etc.) efflux_assay->gene_expression If efflux is indicated gene_expression->conclusion protein_analysis->conclusion

Caption: Workflow for Investigating MIT Resistance.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of microbial resistance to Methylisothiazolinone?

Microorganisms can develop resistance to MIT through several mechanisms:

  • Active Efflux: Bacteria can utilize efflux pumps to actively transport MIT out of the cell, preventing it from reaching its intracellular targets. This is a common mechanism of resistance to a wide range of antimicrobial compounds.

  • Alteration of Outer Membrane Proteins (OMPs): Changes in the composition or expression of OMPs can reduce the permeability of the cell envelope to MIT, thereby limiting its entry into the cell.

  • Enzymatic Degradation: Some microorganisms may produce enzymes that can degrade or inactivate MIT.

  • Biofilm Formation: Microorganisms embedded in a biofilm matrix are often more resistant to antimicrobials, including MIT. The biofilm can act as a physical barrier, and the physiological state of the cells within the biofilm can also contribute to reduced susceptibility.

2. How does biofilm formation contribute to MIT resistance?

Biofilms provide a multi-layered defense against antimicrobials like MIT:

  • Physical Barrier: The extracellular polymeric substance (EPS) matrix of the biofilm can impede the penetration of MIT, preventing it from reaching all the cells within the biofilm.

  • Physiological Heterogeneity: Cells in different layers of a biofilm experience different environmental conditions (e.g., nutrient and oxygen availability), leading to varied metabolic states. Slower-growing or dormant cells are often less susceptible to antimicrobials.

  • Increased Gene Transfer: The close proximity of cells within a biofilm can facilitate the horizontal transfer of resistance genes.

3. What is the role of efflux pumps in MIT resistance?

Efflux pumps are transmembrane proteins that actively extrude toxic substances, including MIT, from the microbial cell. The overexpression of these pumps is a key mechanism of resistance. When the rate of efflux is greater than the rate of influx, the intracellular concentration of MIT remains below the inhibitory level.

G cluster_cell Microbial Cell EffluxPump Efflux Pump (e.g., RND family) MIT_out Methylisothiazolinone (MIT) (Extracellular) EffluxPump->MIT_out Active Efflux IntracellularSpace Intracellular Space IntracellularSpace->EffluxPump Binding to pump Target Intracellular Targets (e.g., Dehydrogenases, Thiols) IntracellularSpace->Target Inhibition of cellular processes MIT_out->IntracellularSpace Passive Diffusion

Caption: Mechanism of Efflux Pump-Mediated MIT Resistance.

4. Are there known signaling pathways involved in the microbial response to MIT?

While specific signaling pathways solely dedicated to MIT resistance are not fully elucidated, exposure to MIT, as a chemical stressor, is known to trigger general stress response pathways in microorganisms. These pathways can lead to the upregulation of genes involved in detoxification, DNA repair, and the expression of efflux pumps. For instance, in some bacteria, two-component systems and global regulators that sense cell envelope stress can be activated in response to membrane-damaging agents like MIT, leading to adaptive changes that enhance survival.

G cluster_pathway General Stress Response Pathway MIT Methylisothiazolinone (Chemical Stress) SensorKinase Sensor Kinase (in cell membrane) MIT->SensorKinase Induces Stress ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylation TargetGenes Target Gene Expression (e.g., efflux pumps, repair enzymes) ResponseRegulator->TargetGenes Activates Transcription Resistance Increased Resistance to MIT TargetGenes->Resistance Leads to

Caption: General Microbial Stress Response to MIT.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of Methylisothiazolinone against Common Microorganisms

MicroorganismStrainMIC (ppm)Reference
Pseudomonas aeruginosaATCC 902715-30[4]
Staphylococcus aureusATCC 653830-60[4]
Escherichia coliATCC 873915-30[4]
Candida albicansATCC 1023115-30[4]
Aspergillus brasiliensisATCC 1640460-120[4]

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols

1. Protocol: Broth Microdilution MIC Assay for Methylisothiazolinone (adapted from CLSI M07)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Methylisothiazolinone (MIT) using the broth microdilution method.

Materials:

  • Methylisothiazolinone (MIT) hydrochloride stock solution (e.g., 1000 ppm in sterile deionized water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test microorganism culture grown to logarithmic phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare MIT Dilutions:

    • Perform serial two-fold dilutions of the MIT stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.

  • Prepare Inoculum:

    • From a fresh culture, pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the diluted inoculum to each well of the microtiter plate containing the MIT dilutions. This will bring the final volume in each well to 100 µL.

    • Include a positive control well (inoculum in CAMHB without MIT) and a negative control well (CAMHB only).

  • Incubation:

    • Cover the plate with a sterile lid or sealer and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of MIT at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or using a microplate reader.

2. Protocol: Efflux Pump Inhibition Assay

This assay is used to determine if efflux pumps are involved in the observed resistance to MIT.

Materials:

  • MIT-resistant and a susceptible (control) strain of the test microorganism

  • Efflux pump inhibitor (EPI) such as Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN)

  • Broth microdilution MIC assay setup (as described above)

Procedure:

  • Determine the MIC of the EPI:

    • Perform a standard MIC assay to determine the highest concentration of the EPI that does not inhibit the growth of the microorganism (sub-inhibitory concentration).

  • Perform MIC Assay with EPI:

    • Set up a broth microdilution MIC assay for MIT as described previously.

    • In a parallel set of wells, add the sub-inhibitory concentration of the EPI to each well containing the MIT dilutions.

    • Inoculate both sets of plates (with and without EPI) with the MIT-resistant strain.

  • Incubation and Reading:

    • Incubate and read the MICs as described above.

  • Interpretation:

    • A significant reduction (typically a four-fold or greater decrease) in the MIC of MIT in the presence of the EPI suggests that efflux pumps are contributing to the resistance.

3. Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the concentration of MIT required to eradicate a pre-formed biofilm.

Materials:

  • MBEC device (e.g., Calgary Biofilm Device)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • MIT stock solution

  • Sterile saline

  • 96-well microtiter plates

  • Sonicator (optional, for cell recovery)

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Grow the test microorganism in the wells of the MBEC device according to the manufacturer's instructions, typically for 24-48 hours, to allow for biofilm formation on the pegs of the lid.

  • Exposure to MIT:

    • Prepare serial dilutions of MIT in a new 96-well plate.

    • Rinse the peg lid with the attached biofilms in sterile saline to remove planktonic cells.

    • Place the peg lid into the plate containing the MIT dilutions.

  • Incubation:

    • Incubate for a specified contact time (e.g., 24 hours) at an appropriate temperature.

  • Recovery and Growth:

    • After incubation, rinse the peg lid again in sterile saline.

    • Place the peg lid into a new 96-well plate containing fresh growth medium.

    • Sonication of this plate can be performed to dislodge the biofilm and facilitate the enumeration of surviving cells.

    • Incubate this recovery plate for 24 hours.

  • Determining MBEC:

    • The MBEC is the minimum concentration of MIT that prevents the regrowth of bacteria from the treated biofilm. This is determined by observing the lowest concentration at which no turbidity is present in the recovery plate.

References

Technical Support Center: Detection of Methylisothiazolinone Hydrochloride (MI-HCl) in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Methylisothiazolinone hydrochloride (MI-HCl) in complex matrices. The information provided is intended to help overcome common challenges and improve detection sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting Methylisothiazolinone (MI) in complex samples?

A1: The most frequently employed methods for the determination of MI in complex matrices such as cosmetics and personal care products are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable, though less common, technique.[3] For enhanced sensitivity and selectivity, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is often preferred.[4]

Q2: What are the typical challenges encountered when analyzing MI in complex matrices?

A2: Researchers often face challenges related to:

  • Matrix Effects: Co-extracted components from the sample can interfere with the ionization of MI, leading to signal suppression or enhancement in LC-MS analysis.[1][5]

  • Low Concentrations: MI is often present at very low levels (ppm or even ppb), requiring highly sensitive analytical methods.[1]

  • Complex Sample Composition: The diverse and complex nature of matrices like creams, lotions, and shampoos can make sample preparation and analyte extraction difficult.[1]

  • Interfering Peaks: Other components in the matrix may have similar retention times to MI, leading to co-elution and inaccurate quantification, especially in HPLC-UV/DAD methods.[6]

Q3: How can I improve the sensitivity of my MI detection method?

A3: To enhance detection sensitivity, consider the following strategies:

  • Optimize Sample Preparation: Employ efficient extraction techniques such as solid-phase extraction (SPE) or matrix solid-phase dispersion (MSPD) to remove interfering matrix components and concentrate the analyte.[3][7]

  • Utilize a More Sensitive Detector: Switching from a UV/DAD detector to a mass spectrometer (MS or MS/MS) can significantly improve sensitivity and selectivity.[8]

  • Refine Chromatographic Conditions: Optimize the mobile phase composition, gradient, and column chemistry to achieve better peak shape and resolution from interfering peaks.[6]

  • Increase Injection Volume: A larger injection volume can increase the analyte signal, but this must be balanced with potential impacts on peak shape and column performance.[1]

Q4: What is the difference between Methylisothiazolinone (MI) and this compound (MI-HCl) in the context of analytical detection?

A4: this compound (MI-HCl) is the salt form of Methylisothiazolinone. In solution, particularly in the mobile phases used for chromatography, the hydrochloride salt dissociates, and the analyte of interest is the protonated Methylisothiazolinone molecule. Therefore, the analytical methods for MI are directly applicable to the detection of MI-HCl. The key is to prepare standards from a well-characterized MI-HCl reference material and account for the molecular weight difference if expressing results as the free base.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH. Column degradation. Co-elution with an interfering compound.Adjust the mobile phase pH; adding a small amount of formic or acetic acid can improve peak shape for this basic compound.[1][7] Replace the analytical column. Optimize the chromatographic gradient to better separate the analyte from interferences.[6]
Low or No Analyte Recovery Inefficient extraction from the sample matrix. Analyte degradation during sample processing. Strong binding of the analyte to matrix components.Optimize the extraction solvent and technique (e.g., ultrasonication, solid-phase extraction).[7][9] Minimize sample processing time and protect from light and high temperatures. Consider using a matrix-matched calibration curve to compensate for recovery losses.[1]
High Signal Variability (Poor Precision) Inconsistent sample preparation. Instrument instability. Matrix effects varying between samples.Standardize the sample preparation procedure meticulously. Perform system suitability tests to ensure instrument performance.[2] Use an internal standard to correct for variations.
Signal Suppression or Enhancement (in LC-MS) Co-eluting matrix components affecting analyte ionization.Improve chromatographic separation to resolve MI from interfering compounds. Dilute the sample extract to reduce the concentration of interfering matrix components.[6] Utilize matrix-matched calibration standards or the standard addition method.[1][6]
Ghost Peaks or Carryover Contamination of the injector, column, or detector. Insufficient rinsing of the autosampler.Implement a robust wash cycle for the autosampler needle and injection port. Run blank injections between samples to check for carryover. If carryover persists, a more thorough cleaning of the LC system may be required.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on MI detection.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for MI in Different Matrices

Analytical MethodMatrixLODLOQReference
HPLC-DADShampoo0.304 mg/kg1.015 mg/kg[1]
HPLC-DADWet Tissue0.083 mg/kg0.276 mg/kg[1]
HPLC-DADCream0.102 mg/kg0.341 mg/kg[1]
UPLC-MS/MSCosmetics0.054 µg/mL0.163 µg/mL
GC-MSLeave-on Cosmetics-0.96 µg/mL[3]
GC-MSRinse-off Cosmetics-0.56 µg/mL[3]
UHPLC-MS/MSCosmetics-0.1 µg/g[4]

Table 2: Recovery Rates of MI from Spiked Samples

Analytical MethodMatrixSpiked Concentration LevelsRecovery Range (%)Reference
HPLC-DADShampoo1.93, 9.69, 19.3 mg/kg83.2 - 103.2[1]
HPLC-DADWet Tissue1.93, 9.69, 19.3 mg/kg83.2 - 103.2[1]
HPLC-DADCream1.93, 9.69, 19.3 mg/kg83.2 - 103.2[1]
UPLC-MS/MSCosmetics0.16, 1.16, 3.26 µg/mL99 - 111
GC-MSCosmeticsNot Specified97.87 - 103.15[3]
HPLCWet WipesNot Specified90 - 106[7]

Experimental Protocols

1. Sample Preparation for HPLC-DAD Analysis of Creams and Shampoos [1]

  • Objective: To extract MI from cream and shampoo samples for HPLC-DAD analysis.

  • Methodology:

    • Weigh approximately 0.5 g of the sample into a 10 mL volumetric flask.

    • Add 4 mL of methanol and sonicate for 30 minutes.

    • Make up the volume to 10 mL with methanol.

    • Centrifuge the extract for 10 minutes at 4000 rpm.

    • Filter the supernatant through a 0.45 µm nylon syringe filter before injection into the HPLC system. If the extract is cloudy, a 0.22 µm filter may be required.

2. UPLC-MS/MS Analysis of MI in Cosmetics

  • Objective: To achieve high-sensitivity quantification of MI in various cosmetic matrices.

  • Methodology:

    • Chromatographic Conditions:

      • Column: A suitable C18 column.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte.

      • Flow Rate: Approximately 0.3 - 0.5 mL/min.

      • Injection Volume: 5 - 10 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor for the specific precursor to product ion transitions for MI (e.g., m/z 116 -> 99).[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample extract Solvent Extraction & Sonication weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter hplc HPLC/UPLC Separation filter->hplc Inject detector Detection (DAD or MS/MS) hplc->detector integrate Peak Integration detector->integrate Signal quantify Quantification integrate->quantify troubleshooting_logic cluster_investigation Troubleshooting Pathway cluster_solutions Potential Solutions start Poor Analytical Result (e.g., Low Sensitivity, Poor Repeatability) check_sample_prep Review Sample Preparation start->check_sample_prep check_instrument Evaluate Instrument Performance start->check_instrument check_matrix Assess Matrix Effects start->check_matrix solution_prep Optimize Extraction (Solvent, Time, Technique) check_sample_prep->solution_prep solution_instrument Calibrate/Maintain Instrument Run System Suitability check_instrument->solution_instrument solution_matrix Implement Matrix-Matched Standards or Standard Addition check_matrix->solution_matrix

References

Technical Support Center: Minimizing Methylisothiazolinone Hydrochloride (MIT-HCl) Interference in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference caused by Methylisothiazolinone hydrochloride (MIT-HCl) in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MIT-HCl) and why might it be in my samples?

A1: this compound (MIT-HCl) is a synthetic biocide and preservative commonly used in a wide range of water-based solutions to control microbial growth.[1][2] It is possible that MIT-HCl is present in your cell culture media, buffers, or stock solutions as a preservative, often in combination with other isothiazolinones like methylchloroisothiazolinone (MCMIT).[2]

Q2: Can MIT-HCl interfere with my fluorescence microscopy experiments?

A2: Yes, MIT-HCl has the potential to interfere with fluorescence microscopy. It exhibits UV absorption with a peak around 274 nm, and studies have registered its fluorescence spectra to optimize its detection, which indicates it is a fluorescent molecule.[3][4] This intrinsic fluorescence, also known as autofluorescence, can contribute to background noise and potentially overlap with the emission of your intended fluorescent probes, thereby reducing the signal-to-noise ratio and affecting the accuracy of your results.

Q3: What are the spectral properties of MIT-HCl?

Q4: How can I determine if MIT-HCl is the source of interference in my experiment?

A4: To determine if MIT-HCl is causing interference, you can perform the following control experiment:

  • Prepare a "reagent-only" control: Prepare a slide with the buffer or medium containing MIT-HCl but without your cells or tissue sample.

  • Image the control: Use the same imaging parameters (laser power, exposure time, filter sets) as you would for your experimental samples.

  • Analyze the image: If you observe significant fluorescence in the reagent-only control, it is a strong indication that a component in your solution, potentially MIT-HCl, is autofluorescent.

Troubleshooting Guides

If you suspect that MIT-HCl is causing interference in your fluorescence microscopy experiments, follow these troubleshooting steps:

Problem 1: High background fluorescence in the blue and/or green channels.

Possible Cause: Autofluorescence from MIT-HCl in your buffers or media.

Solutions:

  • Reagent Substitution:

    • The most effective solution is to use freshly prepared, preservative-free buffers and media.

    • If a preservative is necessary, consider alternatives to isothiazolinones. Consult with your reagent supplier to find products without MIT-HCl.

  • Sample Washing:

    • Thoroughly wash your cells or tissue sections with a preservative-free buffer (e.g., PBS) before and after each incubation step to remove residual MIT-HCl.[5]

  • Spectral Unmixing:

    • If your microscopy system has spectral imaging capabilities, you can record the emission spectrum of the MIT-HCl-containing solution (from your reagent-only control) and use spectral unmixing algorithms to subtract this background from your experimental images.

Problem 2: Weak specific signal and poor signal-to-noise ratio.

Possible Cause: The autofluorescence of MIT-HCl is masking your specific fluorescent signal.

Solutions:

  • Choose Fluorophores with Red-Shifted Spectra:

    • Autofluorescence from small molecules is often more prominent in the shorter wavelength regions (blue and green).[6]

    • Switch to fluorophores that excite and emit in the red or far-red regions of the spectrum (e.g., Cy5, Alexa Fluor 647). This will spectrally separate your signal from the potential MIT-HCl autofluorescence.

  • Photobleaching of Background:

    • Before acquiring your final image, intentionally expose the sample to high-intensity excitation light at the wavelength that excites the suspected MIT-HCl fluorescence. This can selectively photobleach the background fluorescence. Be cautious, as this may also photobleach your specific signal to some extent.

  • Chemical Quenching (Use with Caution):

    • Treating your fixed samples with a chemical quenching agent can reduce autofluorescence. However, these treatments can also affect your specific signal and should be optimized.

      • Sodium Borohydride (NaBH₄): Effective for aldehyde-induced autofluorescence, but its effect on MIT-HCl fluorescence is not documented. It should be used with caution on fixed cells.[7][8]

      • Sudan Black B: A lipophilic dye that can quench autofluorescence from various sources, particularly lipofuscin.[9] Its effectiveness against MIT-HCl is unknown but could be tested.

Quantitative Data Summary

Due to the lack of publicly available fluorescence emission spectra for MIT-HCl, a quantitative table directly comparing its spectral properties with common fluorophores cannot be provided. However, the following table summarizes the known absorption data for MIT and provides a general overview of potential spectral overlap with commonly used fluorescent dyes.

CompoundExcitation Max (nm)Emission Max (nm)Potential for Interference with MIT-HCl
Methylisothiazolinone (MIT) ~274 (Absorbance)UnknownLikely to be excited by UV and near-UV light sources. Emission is likely in the blue to green range.
DAPI~358~461High. If MIT-HCl emits in the blue region, there is a high probability of spectral overlap.
FITC / Alexa Fluor 488~495~519Moderate. If MIT-HCl has a broad emission spectrum extending into the green region, interference is possible.
TRITC / Alexa Fluor 555~555~580Low. The emission of MIT-HCl is less likely to extend into the red region of the spectrum.
Cy5 / Alexa Fluor 647~650~670Very Low. Far-red fluorophores are the safest choice to avoid potential interference from MIT-HCl and other sources of autofluorescence.[6]

Experimental Protocols

Protocol 1: Characterizing the Autofluorescence of a Solution Containing MIT-HCl

This protocol will help you determine the excitation and emission spectra of your specific buffer or medium containing MIT-HCl.

Materials:

  • Spectrofluorometer

  • Quartz cuvette

  • Your buffer or medium containing MIT-HCl

  • Preservative-free version of the same buffer or medium (as a blank)

Procedure:

  • Blank Measurement: Fill the quartz cuvette with the preservative-free buffer/medium and place it in the spectrofluorometer.

  • Record Blank Spectra:

    • Set the excitation wavelength to 274 nm and scan the emission spectrum from 300 nm to 700 nm.

    • Set the emission wavelength to the peak found in the previous step and scan the excitation spectrum from 250 nm to a wavelength just below the emission peak.

  • Sample Measurement: Rinse the cuvette and fill it with your buffer/medium containing MIT-HCl.

  • Record Sample Spectra: Repeat the same excitation and emission scans as for the blank.

  • Data Analysis: Subtract the blank spectra from the sample spectra to obtain the net fluorescence spectra of the solution containing MIT-HCl. The resulting emission spectrum will show you the wavelength range of the interference.

Protocol 2: Sodium Borohydride Treatment for Quenching Autofluorescence (for fixed cells)

Materials:

  • Fixed cells or tissue on slides

  • Sodium borohydride (NaBH₄)

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • Rehydrate: If using paraffin-embedded sections, deparaffinize and rehydrate them.

  • Prepare Quenching Solution: Freshly prepare a 1 mg/mL solution of NaBH₄ in ice-cold PBS. Caution: NaBH₄ is a hazardous chemical; handle it with appropriate safety precautions.

  • Incubate: Cover the samples with the NaBH₄ solution and incubate for 20-30 minutes at room temperature.[7]

  • Wash: Wash the slides thoroughly three times for 5 minutes each with PBS.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol.

Visualizations

experimental_workflow interference interference strategy1 strategy1 interference->strategy1 strategy2 strategy2 interference->strategy2 strategy3 strategy3 interference->strategy3 strategy4 strategy4 interference->strategy4

mitigation_pathway start Suspected MIT-HCl Interference reagent_choice reagent_choice start->reagent_choice fluorophore_choice fluorophore_choice start->fluorophore_choice washing washing start->washing photobleaching photobleaching washing->photobleaching quenching quenching photobleaching->quenching spectral_unmixing spectral_unmixing quenching->spectral_unmixing background_subtraction background_subtraction spectral_unmixing->background_subtraction

References

Validation & Comparative

Comparative Efficacy of Methylisothiazolinone Hydrochloride Against Pseudomonas aeruginosa: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Methylisothiazolinone hydrochloride (MIT-HCl) and its performance against the opportunistic pathogen Pseudomonas aeruginosa, in comparison to other common biocides. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of supporting experimental data and detailed methodologies.

Pseudomonas aeruginosa is a formidable gram-negative bacterium known for its intrinsic resistance to many antimicrobial agents and its ability to form resilient biofilms. Effective control of P. aeruginosa is a significant challenge in various industrial and clinical settings. This compound (MIT-HCl) is a widely used biocide valued for its broad-spectrum antimicrobial activity. This guide delves into the efficacy of MIT-HCl against P. aeruginosa, presenting a comparative analysis with other biocides such as Chloroxylenol (PCMX) and the synergistic effects when combined with Methylchloroisothiazolinone (MCI).

Executive Summary of Antimicrobial Efficacy

The following tables summarize the quantitative data on the efficacy of Methylisothiazolinone (MIT) and its combination with Methylchloroisothiazolinone (MCI/MI), as well as a comparison with Chloroxylenol (PCMX), against Pseudomonas species. This data is crucial for understanding the relative potency of these biocides.

Table 1: Minimum Inhibitory Concentration (MIC) of Methylisothiazolinone (MIT) and its Combination with MCI against P. aeruginosa

BiocideConcentration (ppm)Target OrganismReference
Methylisothiazolinone (MIT) alone15P. aeruginosa[1]
Methylisothiazolinone/Methylchloroisothiazolinone (MCI/MI)2P. aeruginosa[1]

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Methylisothiazolinone (MIT) and Chloroxylenol (PCMX) against Pseudomonas Species

BiocideMIC Range (mg/L)Target OrganismsReference
Methylisothiazolinone (MIT)3.907 - 15.625Pseudomonas putida, Pseudomonas moorei[2]
Chloroxylenol (PCMX)62.5 - 250Pseudomonas putida, Pseudomonas moorei[2]

Table 3: Biofilm Inhibition by Methylisothiazolinone (MIT) and Chloroxylenol (PCMX) against Pseudomonas Species

BiocideConcentration for Significant InhibitionEffect on BiofilmTarget OrganismsReference
Methylisothiazolinone (MIT)0.977 mg/LReduced biofilm formation to 0.26 (OD)P. putida[2]
Methylisothiazolinone (MIT)Lowest concentration testedSignificantly inhibited biofilm formationP. moorei[2]
Chloroxylenol (PCMX)15.625 mg/LSignificant impact on biofilm formationP. putida[2]
Chloroxylenol (PCMX)15.625 mg/LDecrease in biofilm formationP. moorei[2]

Mechanism of Action: The Signaling Pathway of MIT

Methylisothiazolinone exerts its antimicrobial effect through a mechanism that involves the disruption of essential cellular processes. The sulfur atom in the isothiazolinone ring is key to its activity. It reacts with nucleophilic groups, particularly the thiol groups (-SH) found in the amino acid cysteine, which is a vital component of many proteins and enzymes within the bacterial cell. This interaction leads to the formation of disulfide bonds, which inactivates these essential proteins and ultimately leads to cell death.

MIT_Mechanism_of_Action MIT Methylisothiazolinone (MIT) CellMembrane Bacterial Cell Membrane & Wall MIT->CellMembrane Diffuses across Proteins Cellular Proteins (with Thiol Groups) MIT->Proteins Reacts with Cytoplasm Cytoplasm CellMembrane->Cytoplasm Disulfide Formation of Disulfide Bonds Proteins->Disulfide Inactivation Inactivation of Essential Enzymes Disulfide->Inactivation CellDeath Cell Death Inactivation->CellDeath

Mechanism of MIT against bacteria.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Experimental Workflow for MIC/MBC Determination

MIC_MBC_Workflow cluster_0 MIC Determination cluster_1 MBC Determination A Prepare serial dilutions of biocide in broth B Inoculate with standardized P. aeruginosa suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for turbidity (visual growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E F Subculture from clear MIC tubes onto agar plates E->F Proceed from MIC results G Incubate plates at 37°C for 24 hours F->G H Count colonies G->H I Determine MBC: Lowest concentration with ≥99.9% killing H->I

Workflow for MIC and MBC assays.

Protocol:

  • Preparation of Biocide Dilutions: A two-fold serial dilution of the biocide is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of P. aeruginosa is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the biocide that completely inhibits visible growth.

  • MBC Determination: An aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

Biofilm Eradication Assay (Crystal Violet Method)

This assay quantifies the ability of a biocide to eradicate a pre-formed biofilm.

Experimental Workflow for Biofilm Eradication Assay

Biofilm_Eradication_Workflow A Grow P. aeruginosa biofilm in 96-well plate (24-48 hours) B Remove planktonic cells and wash wells A->B C Add biocide dilutions to the wells B->C D Incubate for a defined contact time C->D E Wash wells to remove biocide and dead cells D->E F Stain remaining biofilm with Crystal Violet E->F G Solubilize the stain F->G H Measure absorbance to quantify biofilm G->H

Workflow for biofilm eradication assay.

Protocol:

  • Biofilm Formation: P. aeruginosa is cultured in a 96-well plate for 24-48 hours to allow for biofilm formation.

  • Washing: The planktonic (free-floating) bacteria are removed, and the wells are washed with a sterile saline solution.

  • Biocide Treatment: The pre-formed biofilms are treated with various concentrations of the biocide for a specified contact time.

  • Staining: After treatment, the wells are washed again and stained with a 0.1% crystal violet solution, which stains the remaining biofilm biomass.

  • Quantification: The crystal violet is solubilized with a solvent (e.g., 30% acetic acid), and the absorbance is measured using a microplate reader. The absorbance is proportional to the amount of remaining biofilm.

Conclusion

The data presented in this guide indicates that this compound is an effective biocide against Pseudomonas aeruginosa. Its efficacy is notably enhanced when used in combination with Methylchloroisothiazolinone. When compared to Chloroxylenol, MIT demonstrates superior activity at significantly lower concentrations against Pseudomonas species. The provided experimental protocols offer a standardized framework for researchers to validate these findings and to evaluate the efficacy of other antimicrobial agents against this resilient pathogen. Further research focusing on direct comparative studies with a broader range of biocides will be invaluable for the development of more effective control strategies against P. aeruginosa.

References

A Comparative Analysis of Methylisothiazolinone Hydrochloride and Kathon CG as Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two prominent isothiazolinone-based preservatives, Methylisothiazolinone Hydrochloride (MI-HCl) and Kathon CG, reveals distinct differences in their composition, which in turn influence their antimicrobial efficacy, stability, and safety profiles. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.

This compound is the salt form of methylisothiazolinone (MI), a potent synthetic biocide. Kathon CG, a widely used trade name, is a preservative system that combines methylisothiazolinone (MI) with methylchloroisothiazolinone (MCI) as its active ingredients.[1][2][3] This combination, typically in a 3:1 ratio of MCI to MI, is formulated with inert salts like magnesium chloride and nitrate in an aqueous solution.[4][5]

Antimicrobial Efficacy: A Quantitative Comparison

The primary function of both preservatives is to inhibit the growth of a broad spectrum of microorganisms. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Kathon CG against Various Microorganisms

MicroorganismStrain (ATCC)MIC (ppm of active ingredient)
Bacteria (Gram-positive)
Staphylococcus aureus65382.0
Bacteria (Gram-negative)
Pseudomonas aeruginosa90272.0
Fungi (Yeast)
Candida albicans102310.5
Fungi (Mold)
Aspergillus niger164040.5

Data compiled from multiple sources. Actual MIC values can vary based on the specific formulation and test conditions.

Table 2: Minimum Inhibitory Concentration (MIC) of Methylisothiazolinone (MI) against Various Microorganisms

MicroorganismMIC (ppm)
Bacteria
Pseudomonas putida3.907 - 15.625
Pseudomonas moorei3.907 - 15.625
Sphingomonas mali3.907 - 15.625
Bacillus subtilis3.907 - 15.625

Data from a study on the ecotoxicological risk of MIT.[6] The active component of MI-HCl is MI.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values presented are typically determined using a broth microdilution method.

Protocol:

  • Preparation of Microorganism Suspension: A standardized suspension of the test microorganism is prepared in a suitable growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Preservative: The preservative is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microorganism suspension. A positive control (medium with inoculum, no preservative) and a negative control (medium only) are included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).

  • Observation: The MIC is determined as the lowest concentration of the preservative at which no visible growth (turbidity) is observed.

Preservative Efficacy Test (Challenge Test)

This test evaluates the effectiveness of a preservative in a finished product by intentionally introducing microorganisms and monitoring their survival over time.

Protocol:

  • Product Inoculation: The cosmetic or pharmaceutical product is inoculated with a mixed culture of specified microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis) to achieve a final concentration of 10^5 to 10^6 CFU/g or mL.

  • Sampling and Incubation: The inoculated product is stored at a controlled temperature (e.g., 20-25°C) and samples are taken at specified intervals (e.g., 7, 14, and 28 days).

  • Microbial Enumeration: The number of viable microorganisms in the samples is determined by plating on appropriate agar media.

  • Evaluation: The preservative system is considered effective if it produces a significant reduction in the microbial count over time, meeting the criteria set by regulatory bodies (e.g., a 3-log reduction for bacteria and no increase for fungi within 14 days).

Stability Profile

The stability of a preservative is crucial for its long-term efficacy in a product formulation.

This compound , as a salt, is generally expected to be stable under normal storage conditions.[7]

Kathon CG exhibits good stability in most cosmetic formulations.[4] However, its stability can be influenced by several factors:

  • pH: Generally stable up to a pH of 8.0.[4][8][9]

  • Temperature: Degradation can be accelerated by temperatures above 50°C.[8][10]

  • Chemical Incompatibilities: The presence of amines and reducing agents can negatively impact the stability of Kathon CG.[4][5]

Safety and Toxicological Profile: Skin Sensitization

A significant consideration for isothiazolinone-based preservatives is their potential to cause skin sensitization.

Methylisothiazolinone (MI) , the active component of MI-HCl, is a known skin sensitizer.[11]

Kathon CG , containing both MI and MCI, also has a well-documented potential for skin sensitization.[12][13][14][15][16][17] Regulatory bodies in various regions have set limits on the concentration of these preservatives in both leave-on and rinse-off cosmetic products to minimize the risk of sensitization.[18]

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a standard method for assessing the skin sensitization potential of a substance in human volunteers.

Protocol:

  • Induction Phase: A patch containing the test substance is applied to the skin of volunteers for a 24-hour period, followed by a 24-hour rest period. This is repeated for a total of nine applications over three weeks to the same site.

  • Rest Phase: A two-week period with no applications follows the induction phase.

  • Challenge Phase: A single 24-hour patch is applied to a new, untreated skin site.

  • Evaluation: The skin is observed for signs of a reaction (e.g., redness, swelling) at 24, 48, and 72 hours after patch removal.

HRIPT studies have been conducted on MI, with results indicating that at concentrations of 100 ppm, it did not induce skin sensitization in human subjects.[19]

Mechanism of Action

Isothiazolinones exert their antimicrobial effect through a multi-step process that ultimately leads to microbial cell death.

Mechanism_of_Action cluster_0 Microbial Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Thiol_Groups Thiol Groups (-SH) on Proteins and Enzymes Cytoplasm->Thiol_Groups Isothiazolinone Isothiazolinone (MI / MCI) Isothiazolinone->Cell_Membrane Diffusion Isothiazolinone->Thiol_Groups Reaction Disrupted_Pathways Disruption of Metabolic Pathways Thiol_Groups->Disrupted_Pathways Inhibition Inhibition of Growth, Respiration, and Energy Production Disrupted_Pathways->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Caption: Mechanism of action of isothiazolinone preservatives on microbial cells.

The primary mechanism involves the reaction of the electron-deficient sulfur atom in the isothiazolinone ring with nucleophilic thiol groups found in microbial proteins and enzymes. This interaction leads to the disruption of critical metabolic pathways, inhibiting essential functions like growth, respiration, and energy production, ultimately resulting in cell death.

Conclusion

Both this compound and Kathon CG are effective broad-spectrum preservatives. Kathon CG, with its combination of MI and MCI, often demonstrates superior antimicrobial activity at lower concentrations. However, this enhanced efficacy is accompanied by a significant potential for skin sensitization, which has led to stringent regulatory limits on its use. This compound, while also a sensitizer, may be considered for formulations where the specific properties of a single active ingredient are preferred. The choice between these preservatives will depend on the specific requirements of the formulation, including the target microorganisms, desired level of preservation, and, critically, the safety considerations for the end-user. Further direct comparative studies on the hydrochloride salt of Methylisothiazolinone would be beneficial for a more complete assessment.

References

"evaluating the synergistic effect of Methylisothiazolinone hydrochloride with other biocides"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic antimicrobial effects of Methylisothiazolinone hydrochloride (MCI) when combined with other common biocides. The following sections present quantitative data from experimental studies, detailed methodologies for evaluating synergy, and visual representations of experimental workflows and key concepts.

Data Presentation: Unveiling Synergistic Power

The synergistic effect of biocide combinations can be quantified using the Synergy Index (SI) or Fractional Inhibitory Concentration (FIC) Index. A value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism. The data presented below is derived from patent literature describing the antimicrobial efficacy of Methylisothiazolinone (MIT), the active component of MCI, in combination with other biocides.

Combined BiocideTarget MicroorganismMIC of MCI Alone (ppm)MIC of Combined Biocide Alone (ppm)Concentration in Combination (ppm)Calculated Synergy Index (SI)
GlutaraldehydePseudomonas fluorescens6012515 (MCI) + 50 (Glutaraldehyde)0.65
GlutaraldehydeCorynebacterium sp.30507.5 (MCI) + 25 (Glutaraldehyde)0.75
BronopolData not available----

Note: The Synergy Index was calculated using the formula: SI = (Concentration of A in combination / MIC of A alone) + (Concentration of B in combination / MIC of B alone). Data for MCI with Bronopol was mentioned as synergistic in patent literature, but specific MIC values for calculation were not provided.

Experimental Protocols: The Checkerboard Assay

The most common method for evaluating the synergistic effect of two antimicrobial agents is the checkerboard assay. This method allows for the determination of the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination.

Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another biocide against a specific microorganism.

Materials:

  • This compound (MCI) stock solution of known concentration.

  • Second biocide stock solution of known concentration.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • 96-well microtiter plates.

  • Inoculum of the target microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Incubator.

  • Microplate reader (optional, for spectrophotometric reading).

Procedure:

  • Preparation of Dilutions:

    • In a 96-well plate, create serial dilutions of MCI along the x-axis (e.g., columns 1-10).

    • Create serial dilutions of the second biocide along the y-axis (e.g., rows A-G).

    • Column 11 should contain only dilutions of MCI to determine its MIC alone.

    • Row H should contain only dilutions of the second biocide to determine its MIC alone.

    • Well H12 should serve as a growth control, containing only the growth medium and the inoculum.

  • Inoculation:

    • Inoculate all wells (except for a sterility control well) with the standardized microbial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for the growth of the target microorganism (e.g., 35°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the biocide(s) that completely inhibits visible growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • The FIC index is calculated for each well that shows no growth using the following formulas:

      • FIC of MCI = MIC of MCI in combination / MIC of MCI alone

      • FIC of Biocide B = MIC of Biocide B in combination / MIC of Biocide B alone

      • FIC Index = FIC of MCI + FIC of Biocide B

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1

    • Indifference: 1 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_mci Prepare MCI Stock dilution Serial Dilutions in 96-well Plate prep_mci->dilution prep_biocide Prepare Biocide B Stock prep_biocide->dilution prep_inoculum Standardize Inoculum inoculation Inoculate Plate prep_inoculum->inoculation dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Determine MICs incubation->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results calc_fic->interpret

Experimental workflow for evaluating biocide synergy.

Synergy_Interpretation cluster_outcomes Interpretation of Results FIC_Index FIC Index = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) Synergy ≤ 0.5 Synergy FIC_Index->Synergy Value Additive > 0.5 to ≤ 1 Additive FIC_Index->Additive Value Indifference > 1 to ≤ 4 Indifference FIC_Index->Indifference Value Antagonism > 4 Antagonism FIC_Index->Antagonism Value

Interpretation of the Fractional Inhibitory Concentration (FIC) Index.

A Comparative Analysis of the Cytotoxicity of Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of two widely used isothiazolinone biocides: Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI). While often used in combination, understanding their individual toxicological properties is crucial for risk assessment and the development of safer alternatives. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the known signaling pathways involved in their cytotoxic effects.

Executive Summary

Both Methylisothiazolinone (MI) and Methylchloroisothiazolinone (MCI) are effective preservatives with broad-spectrum antimicrobial activity. However, their use is associated with significant cytotoxicity, primarily driven by their reactivity towards cellular thiols. Literature suggests that MCI is a more potent biocide and cytotoxic agent than MI. This increased reactivity is attributed to the electron-withdrawing chloro group in its structure. The cytotoxic mechanisms for both compounds involve the induction of oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).

Data Presentation: Comparative Cytotoxicity

Direct comparative studies providing IC50 values for pure MI and MCI under identical experimental conditions in the same human cell line are limited in the readily available scientific literature. However, data on the cytotoxicity of a common 3:1 mixture of MCI and MI (CMI/MI) and individual isothiazolinones are available and provide valuable insights.

A study evaluating the cytotoxicity of a CMI/MI mixture in various human cell lines using the MTT and Neutral Red Uptake (NRU) assays provides the following IC50 values after a 24-hour exposure[1][2]:

PreservativeCell LineAssayIC50 (µg/mL)
CMI/MI (3:1)HaCaT (Keratinocytes)MTT1.50
CMI/MI (3:1)HaCaT (Keratinocytes)NRU0.96
CMI/MI (3:1)HDFa (Dermal Fibroblasts)MTT1.70
CMI/MI (3:1)HDFa (Dermal Fibroblasts)NRU1.10
CMI/MI (3:1)HepG2 (Hepatoma Cells)MTT1.20
CMI/MI (3:1)HepG2 (Hepatoma Cells)NRU0.83

While this data pertains to the mixture, other studies have investigated the individual components. For instance, one study on HaCaT cells showed a concentration-dependent decrease in cell viability with MI treatment, though an IC50 value was not explicitly calculated[3]. Another study indicated that higher concentrations of a MCI/MI mixture increased local toxicity in ex vivo human skin, with MCI reacting readily with the skin[4][5]. The general consensus in the literature suggests that the biocidal and cytotoxic potency follows the order of MCI > MI[6].

Experimental Protocols

The following are detailed methodologies for commonly cited experiments in the assessment of isothiazolinone cytotoxicity.

In Vitro Cytotoxicity Assessment using MTT Assay[1][2]

1. Cell Culture and Seeding:

  • Human keratinocytes (HaCaT), human dermal fibroblasts (HDFa), or human hepatoma cells (HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell adhesion.

2. Treatment:

  • Stock solutions of MI and MCI are prepared in a suitable solvent (e.g., DMEM or a minimal amount of ethanol for poorly soluble compounds) and serially diluted to the desired concentrations.

  • The culture medium is removed from the wells and replaced with 100 µL of medium containing various concentrations of the test compounds. A negative control (medium only) and a positive control (e.g., 10% dimethyl sulfoxide) are included.

  • The plates are incubated for a specified period, typically 24 hours.

3. MTT Assay:

  • Following incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • The medium containing MTT is then removed, and 100 µL of a solubilization solution (e.g., isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • Cell viability is expressed as a percentage of the negative control.

  • The IC50 value (the concentration that reduces cell viability by 50%) is calculated by plotting a dose-response curve.

Experimental Workflow for Cytotoxicity Testing

G General Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plate treatment Treat Cells with Compounds cell_culture->treatment compound_prep Prepare Serial Dilutions of MI & MCI compound_prep->treatment incubation Incubate for 24 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for determining the cytotoxicity of MI and MCI.

Signaling Pathways in Isothiazolinone-Induced Cytotoxicity

The cytotoxic effects of MI and MCI are mediated through complex signaling cascades that are initiated by their electrophilic nature. Their primary mode of action is the reaction with nucleophilic residues, particularly thiols in proteins and glutathione. This interaction disrupts cellular redox balance and triggers downstream events leading to cell death.

Proposed Signaling Pathway for MCI/MI-Induced Cytotoxicity

The following diagram illustrates the key signaling events associated with cytotoxicity induced by a mixture of MCI and MI, which involves mitochondrial-dependent apoptosis.

G Proposed Signaling Pathway for MCI/MI Cytotoxicity cluster_cellular_stress Cellular Stress Induction cluster_mitochondria Mitochondrial Dysfunction cluster_signaling Signaling Cascade cluster_apoptosis Apoptosis Execution MCI_MI MCI / MI thiol_depletion Depletion of Intracellular Thiols (e.g., Glutathione) MCI_MI->thiol_depletion Reacts with ros_production Increased ROS Production thiol_depletion->ros_production mmp_loss Loss of Mitochondrial Membrane Potential ros_production->mmp_loss mapk_activation Activation of MAPKs (p38, JNK, ERK) ros_production->mapk_activation cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-3) cytochrome_c->caspase_activation mapk_activation->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Key pathways in MCI/MI-induced apoptosis.

This pathway highlights that exposure to MCI/MI leads to a depletion of intracellular thiols, which in turn causes an increase in reactive oxygen species (ROS). The resulting oxidative stress damages mitochondria, leading to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Concurrently, stress-activated protein kinases (MAPKs) such as p38, JNK, and ERK are activated. Both cytochrome c release and MAPK activation converge on the activation of executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell during apoptosis.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Methylisothiazolinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Methylisothiazolinone hydrochloride, a potent biocide and preservative. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE.[1][2][3][4]

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesCompatible gloves should be worn.[1][5]
Eyes Safety glasses or gogglesChemical splash-resistant safety glasses or goggles with side protection are essential.[1][3][4]
Respiratory NIOSH-approved respiratorA respirator is warranted, especially in conditions where dust or aerosols may be generated or ventilation is inadequate.[1][2][6]
Body Lab coatA standard lab coat should be worn to protect against accidental splashes.[1][2]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.

1. Preparation:

  • Ensure the work area is well-ventilated, utilizing local exhaust ventilation or a chemical fume hood.[1][2][3]

  • Confirm that an eyewash station and safety shower are readily accessible.[2]

  • Don all required personal protective equipment as outlined in the table above.[1][2][3][4]

  • Keep the chemical container tightly closed when not in use.[1][2][3]

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[3][7]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2][3]

  • Minimize the generation and accumulation of dust.[3]

  • Wash hands thoroughly after handling the substance.[2][3]

  • Do not eat, drink, or smoke in the handling area.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[4][6][7]

  • Keep the container tightly sealed.[1][2][3][6]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and adhere to regulatory requirements.

1. Waste Collection:

  • Collect waste material in a designated and properly labeled chemical waste container.[1][2]

2. Disposal Procedure:

  • Dispose of the waste in accordance with all applicable federal, state, and local regulations.[1][2][4]

  • Contact a licensed professional waste disposal service for guidance and disposal.[5]

  • Do not allow the substance to enter drains or public water systems.[4][6]

Emergency Response Plan

In the event of an exposure or spill, immediate and appropriate action is crucial.

1. Skin Contact:

  • Immediately remove all contaminated clothing.[1]

  • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2]

  • Seek medical attention if skin irritation or a rash occurs.[1]

2. Eye Contact:

  • Rinse cautiously with water for several minutes.[1][2]

  • If present, remove contact lenses if it is easy to do so and continue rinsing.[1][2]

  • Immediately call a poison center or doctor.[3]

3. Inhalation:

  • Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][2]

  • If the person is not breathing, provide artificial respiration.[1][2]

  • Seek immediate medical attention.[1][2]

4. Ingestion:

  • Rinse the mouth with water.[1][3]

  • Do NOT induce vomiting unless directed to do so by medical personnel.[1][2]

  • Immediately call a POISON CENTER or doctor.[1]

5. Accidental Release:

  • Evacuate personnel from the area.[4][6]

  • Ensure adequate ventilation.[1][2][3]

  • Wear appropriate personal protective equipment, including a respirator.[1][2]

  • Contain the spill and collect the material with an inert absorbent.[1][2][6]

  • Place the collected material into a suitable, closed container for disposal.[1][2][6]

Visual Workflow Guides

To further clarify the procedural steps, the following diagrams illustrate the workflows for safe handling and emergency response.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Prep1 Ensure Good Ventilation Prep2 Verify Eyewash/Shower Access Prep1->Prep2 Prep3 Don Required PPE Prep2->Prep3 Handling1 Avoid Direct Contact Prep3->Handling1 Handling2 Minimize Dust/Aerosol Generation Handling1->Handling2 Handling3 Wash Hands After Handling Handling2->Handling3 Storage1 Store in Cool, Dry, Well-Ventilated Area Handling3->Storage1 Disposal1 Collect in Labeled Waste Container Handling3->Disposal1 Storage2 Keep Container Tightly Sealed Storage1->Storage2 Disposal2 Dispose via Licensed Service Disposal1->Disposal2

Caption: Workflow for the safe handling of this compound.

EmergencyResponseProtocol Emergency Response Protocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure Event Skin1 Remove Contaminated Clothing Exposure->Skin1 Eye1 Rinse with Water (Several Minutes) Exposure->Eye1 Inhale1 Move to Fresh Air Exposure->Inhale1 Ingest1 Rinse Mouth Exposure->Ingest1 Skin2 Wash with Soap & Water (15 min) Skin1->Skin2 Skin3 Seek Medical Attention if Irritation Occurs Skin2->Skin3 Eye2 Remove Contact Lenses Eye1->Eye2 Eye3 Immediately Call Poison Center/Doctor Eye2->Eye3 Inhale2 Provide Artificial Respiration if Needed Inhale1->Inhale2 Inhale3 Seek Immediate Medical Attention Inhale2->Inhale3 Ingest2 Do NOT Induce Vomiting Ingest1->Ingest2 Ingest3 Immediately Call Poison Center/Doctor Ingest2->Ingest3

Caption: Emergency response protocol for various exposure routes.

References

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Methylisothiazolinone hydrochloride
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